Technical Guide: Chemical Structure and Properties of 2,2'-Iminodiquinolin-8-ol
The following technical guide details the chemical structure, synthesis, and applications of 2,2'-Iminodiquinolin-8-ol (also known as 2,2'-Iminobis(8-hydroxyquinoline) or Bis(8-hydroxyquinolin-2-yl)amine ).[1] Executive...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical structure, synthesis, and applications of 2,2'-Iminodiquinolin-8-ol (also known as 2,2'-Iminobis(8-hydroxyquinoline) or Bis(8-hydroxyquinolin-2-yl)amine ).[1]
Executive Summary
2,2'-Iminodiquinolin-8-ol (CAS: 85139-11-3) is a symmetric, tridentate (or potentially pentadentate) ligand composed of two 8-hydroxyquinoline (8-HQ) units linked at the C2 position by a secondary amine (-NH-) bridge.[1] This "dimeric" structure confers enhanced chelating stability and unique photophysical properties compared to the monomeric 8-hydroxyquinoline.[1] It is primarily utilized in coordination chemistry for the sequestration of transition metals (e.g., Zn²⁺, Al³⁺, Cu²⁺) and as a fluorescent probe in bio-inorganic applications.
Chemical Structure Analysis
Molecular Connectivity
The molecule consists of two quinolin-8-ol rings connected via a single nitrogen atom.[1]
Functionalization: Hydroxyl groups (-OH) at the C8 and C8' positions.[1]
Bridge: Secondary amine (-NH-) at the C2 and C2' positions.[1]
Formula:
Molecular Weight: ~303.32 g/mol
Tautomerism and H-Bonding
The structure exhibits rich tautomeric behavior, influencing its binding modes:
Amino-Enol Form (Dominant): The central bridge is an amine (-NH-), and the rings retain aromaticity with phenolic -OH groups.[1]
Imino-Keto Form: Proton transfer can occur, particularly in excited states or upon metal coordination.[1]
Intramolecular Hydrogen Bonding: The proximity of the bridging -NH- to the quinoline nitrogens, and the -OH groups to the ring nitrogens, creates a pre-organized "pocket" for metal ions.
Structural Diagram (DOT Visualization)
The following diagram illustrates the connectivity and the potential coordination pocket.
Synthesis Methodology
The synthesis typically involves the nucleophilic aromatic substitution of a halo-quinoline with an amino-quinoline.[1]
Retrosynthetic Analysis
Precursor A: 2-Chloro-8-hydroxyquinoline (often with OH protected as O-Methyl or O-Tosyl).[1]
Purification: Recrystallization from Ethanol/Water.[1]
Yield: Typically 40-60% depending on catalyst efficiency.[1]
Physicochemical Properties & Applications
Coordination Chemistry
The ligand acts as a tridentate (
) or pentadentate () chelator depending on the metal and pH.
Neutral pH: The central amine nitrogen and the two quinoline nitrogens coordinate to the metal.
Basic pH: Deprotonation of the phenolic -OH groups allows for anionic oxygen coordination, forming highly stable neutral complexes.[1]
Data Summary Table
Property
Description
CAS Number
85139-11-3
IUPAC Name
Bis(8-hydroxyquinolin-2-yl)amine
Solubility
Soluble in DMSO, DMF; Low solubility in water; Soluble in dilute acid/base.[1]
pKa Values
~4.5 (Quinoline N), ~9.8 (Phenolic OH)
Fluorescence
Weak in free form; Strong fluorescence enhancement upon Zn²⁺/Al³⁺ binding (CHEF effect).
Stability
Stable to air and moisture; Oxidizes slowly under UV light.[1]
Applications
Fluorescent Sensors: Detection of
and in biological fluids.[1] The rigidification of the dimer upon binding inhibits non-radiative decay, leading to high quantum yields.
Therapeutics: Investigated for Alzheimer’s disease therapy due to its ability to chelate Cu/Zn/Fe (preventing amyloid aggregation) and its potential to cross the blood-brain barrier (lipophilic scaffold).[1]
OLED Materials: Aluminum complexes of this dimer exhibit superior thermal stability compared to monomeric
A Senior Application Scientist's Guide to the Solubility of 2,2'-Iminodiquinolin-8-ol in DMSO and Methanol
An In-Depth Technical Guide for Researchers and Drug Development Professionals Introduction: The Critical Role of Solubility in Preclinical Research In the landscape of drug discovery and development, the intrinsic prope...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Critical Role of Solubility in Preclinical Research
In the landscape of drug discovery and development, the intrinsic properties of a novel chemical entity are paramount to its potential success. Among these, aqueous and non-aqueous solubility stand out as critical determinants for a compound's utility in biological assays and its eventual formulation. This guide focuses on 2,2'-Iminodiquinolin-8-ol, a heterocyclic compound with a structure suggestive of potential applications in medicinal chemistry, likely as a chelating agent or a pharmacophore in its own right.
Understanding the solubility of this compound in dimethyl sulfoxide (DMSO) and methanol is not merely an academic exercise. DMSO is the universal solvent for initial high-throughput screening, while methanol is a common polar protic solvent used in subsequent analytical and purification steps.[1][2] An early and accurate assessment of solubility in these key solvents can prevent costly downstream failures and guide the entire preclinical development strategy. This document provides a foundational understanding of the anticipated solubility behavior of 2,2'-Iminodiquinolin-8-ol, the underlying chemical principles, and a robust, field-proven protocol for its empirical determination.
The structure of 2,2'-Iminodiquinolin-8-ol features:
Multiple Aromatic Rings: The quinoline systems are large, rigid, and hydrophobic, which inherently limits aqueous solubility.
Nitrogen Heteroatoms: These introduce polarity and can act as hydrogen bond acceptors.
An Imino (-NH-) Bridge: This group can act as both a hydrogen bond donor and acceptor.
A Hydroxyl (-OH) Group: The 8-hydroxyl group is a key feature, capable of acting as a strong hydrogen bond donor and acceptor.
Based on this structure, we can anticipate a significant difference in solubility between DMSO and methanol, driven by the distinct properties of these solvents.
Comparative Solubility Profile: DMSO vs. Methanol
The choice of solvent is a critical experimental parameter. DMSO and methanol, while both polar, interact with solutes in fundamentally different ways.
Dimethyl Sulfoxide (DMSO): As a highly polar aprotic solvent, DMSO is an exceptional solvent for a wide range of organic compounds.[3][4] Its large dipole moment allows it to effectively solvate polar functional groups. Crucially, as an aprotic solvent, it is a hydrogen bond acceptor but not a donor. This prevents it from forming a tight "solvent cage" around hydrogen bond donors on the solute, often leading to higher solubility for complex, multi-functional molecules compared to protic solvents. For 2,2'-Iminodiquinolin-8-ol, DMSO is expected to be an excellent solvent, effectively interacting with the polar imino and hydroxyl groups.
Methanol (MeOH): As a polar protic solvent, methanol can act as both a hydrogen bond donor and acceptor.[1][5] This allows it to form strong hydrogen bonds with the solute. While effective for many polar compounds, its smaller size and extensive hydrogen-bonding network can sometimes be less effective at breaking up the crystal lattice of a large, rigid solid compared to DMSO. A study on the related compound 5-chloro-8-hydroxyquinoline found its mole-fraction solubility to be significantly lower in methanol (0.0042 at 298.15 K) compared to other organic solvents like 1,4-dioxane (0.0751).[6] This suggests that while 2,2'-Iminodiquinolin-8-ol will likely be soluble in methanol, it may be to a lesser extent than in DMSO.
Anticipated Solubility Data Summary
While empirical data must be generated, the following table outlines the expected solubility profile based on first principles and data from analogous structures.
To move from prediction to fact, a robust experimental protocol is required. The thermodynamic (or equilibrium) solubility assay is the gold standard, as it measures the true saturation point of a compound in a solvent at equilibrium.[7][8] This is distinct from kinetic solubility, which can often overestimate solubility due to the formation of supersaturated solutions.
The following protocol is a self-validating system designed for accuracy and reproducibility.
Workflow for Thermodynamic Solubility Assay
Caption: Workflow for determining thermodynamic solubility.
Step-by-Step Methodology
Preparation of Vials:
Accurately weigh approximately 1-2 mg of solid 2,2'-Iminodiquinolin-8-ol into a 1.5 mL glass vial. Prepare in duplicate or triplicate for each solvent.
Causality: Using a sufficient excess of solid is crucial to ensure that the final solution is truly saturated.[8] Glass vials are used to prevent potential leaching or adsorption associated with certain plastics.
Solvent Addition:
Add a precise volume (e.g., 1.0 mL) of the test solvent (either high-purity DMSO or methanol) to each vial.
Causality: An exact solvent volume is necessary for an accurate final concentration calculation.
Equilibration:
Seal the vials and place them on a vial roller or orbital shaker.
Incubate at a constant ambient temperature (e.g., 25°C) for 24 hours.
Causality: A 24-hour incubation period is typically sufficient for most compounds to reach thermodynamic equilibrium.[8] Constant agitation ensures the entire solvent volume is continuously exposed to the solid, facilitating dissolution.
Phase Separation:
After incubation, visually inspect each vial to confirm that a small amount of undissolved solid remains. This is the primary validation step to confirm saturation.
Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
Causality: Centrifugation cleanly separates the solid and liquid phases, ensuring that only the dissolved compound is sampled for analysis.
Sampling and Analysis:
Carefully withdraw a known volume of the clear supernatant from the top of the liquid, being cautious not to disturb the solid pellet.
Perform a serial dilution of the supernatant with the appropriate solvent.
Quantify the concentration of 2,2'-Iminodiquinolin-8-ol in the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a calibration curve prepared from a known stock solution.
Causality: A validated analytical method with a proper standard curve is essential for accurate quantification.[7] Serial dilutions are necessary to bring the sample concentration into the linear range of the detector.
Trustworthiness and Self-Validation
Visual Confirmation: The presence of undissolved solid after 24 hours is a mandatory checkpoint. If the compound is fully dissolved, the solution was not saturated, and the experiment must be repeated with more starting material.
Replicates: Running experiments in at least duplicate provides confidence in the results and allows for the calculation of standard deviation.
Purity Analysis: The purity of the starting material should be confirmed (e.g., by NMR or LC-MS) to ensure that impurities are not affecting the solubility measurement.
Conclusion and Implications
A thorough understanding of the solubility of 2,2'-Iminodiquinolin-8-ol in DMSO and methanol is a foundational step in its journey as a potential research tool or drug candidate. While theoretical principles suggest high solubility in DMSO and moderate-to-high solubility in methanol, empirical determination via the provided thermodynamic equilibrium protocol is non-negotiable. The resulting data will be instrumental for:
Assay Development: Ensuring the compound remains in solution during biological screening to generate reliable data.
Formulation Strategy: Providing a baseline for developing more complex formulations for in vivo studies.
Purification and Handling: Informing the choice of solvents for chromatography and stock solution preparation.
By investing in this rigorous, front-end characterization, researchers can build a solid foundation for all subsequent discovery and development efforts.
References
University of Hertfordshire. (n.d.). 8-hydroxyquinoline. AERU. Retrieved February 3, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). 8-Hydroxyquinoline. PubChem. Retrieved February 3, 2026, from [Link]
ResearchGate. (2021). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. Retrieved February 3, 2026, from [Link]
Kumagai, H., et al. (1993). Characterization of Imidazopyrroloquinoline Compounds Synthesized From Coenzyme PQQ and Various Amino Acids. PubMed. Retrieved February 3, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). 2-Amino-8-quinolinol. PubChem. Retrieved February 3, 2026, from [Link]
Chemical Insight. (2024). How Methanol is Used in the Extraction of Natural Compounds for Pharmaceuticals. Retrieved February 3, 2026, from [Link]
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved February 3, 2026, from [Link]
Purosolv. (n.d.). Methanol as a Versatile Solvent in Drug Formulation. Slideshare. Retrieved February 3, 2026, from [Link]
protocols.io. (2023). In-vitro Thermodynamic Solubility. Retrieved February 3, 2026, from [Link]
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved February 3, 2026, from [Link]
MDPI. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Retrieved February 3, 2026, from [Link]
Bharate, S. S., & Ram, V. J. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. PubMed. Retrieved February 3, 2026, from [Link]
MDPI. (2023). Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. Retrieved February 3, 2026, from [Link]
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide Solvent Properties. Retrieved February 3, 2026, from [Link]
Food Research. (2021). Effect of methanol solvent concentration on the extraction of bioactive compounds using ultrasonic-assisted extraction (UAE). Retrieved February 3, 2026, from [Link]
Methanol Institute. (2020). METHANOL: PROPERTIES AND USES. Retrieved February 3, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). Dimethyl Sulfoxide. PubChem. Retrieved February 3, 2026, from [Link]
Dissolution Technologies. (2018). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved February 3, 2026, from [Link]
ACS Omega. (2022). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. Retrieved February 3, 2026, from [Link]
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved February 3, 2026, from [Link]
Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved February 3, 2026, from [Link]
Gaylord Chemical Corporation. (2005). Dimethyl Sulfoxide (DMSO) Physical Properties. Regulations.gov. Retrieved February 3, 2026, from [Link]
SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved February 3, 2026, from [Link]
American Chemical Society. (2021). Dimethyl sulfoxide. Retrieved February 3, 2026, from [Link]
photophysical properties of bis(8-hydroxyquinolin-2-yl)amine
An In-depth Technical Guide to the Photophysical Properties of Bis(8-hydroxyquinolin-2-yl)amine and its Congeners This guide provides a comprehensive technical exploration of the photophysical properties of bis(8-hydroxy...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Photophysical Properties of Bis(8-hydroxyquinolin-2-yl)amine and its Congeners
This guide provides a comprehensive technical exploration of the photophysical properties of bis(8-hydroxyquinolin-2-yl)amine. Recognizing the specialized nature of this molecule and the nascent state of its direct characterization in peer-reviewed literature, this document establishes a foundational understanding by dissecting the core photophysics of the 8-hydroxyquinoline (8-HQ) scaffold. We then logically extend these principles to its dimeric amine-linked derivative, drawing upon data from closely related analogues to project its behavior and potential applications. This approach is designed for researchers, medicinal chemists, and materials scientists who require a deep, mechanistic understanding of this important class of fluorophores.
The 8-hydroxyquinoline (8-HQ) moiety is a cornerstone in the design of functional fluorescent molecules, prized for its robust chemical versatility and responsive photophysics.[1][2] Structurally, it consists of a pyridine ring fused to a phenol, a configuration that bestows a rich set of properties.[1] These derivatives are integral to advancements in organic light-emitting diodes (OLEDs), fluorescent chemosensors, and pharmacological agents, including anticancer, neuroprotective, and antimicrobial drugs.[2][3][4]
The unique arrangement of the phenolic hydroxyl group in close proximity to the pyridine nitrogen makes 8-HQ and its derivatives excellent monoprotic, bidentate chelating agents for a wide array of metal ions.[1][5] This chelation ability is central to its primary photophysical characteristic: a dramatic modulation of its fluorescence output in the presence of metal cations.
Core Photophysical Mechanism: ESIPT and Chelation-Enhanced Fluorescence (CHEF)
In its unbound, protonated state, 8-hydroxyquinoline is weakly fluorescent. This is attributed to an efficient non-radiative decay pathway known as Excited-State Intramolecular Proton Transfer (ESIPT). Upon photoexcitation, the proton from the hydroxyl group is transferred to the nitrogen atom of the pyridine ring, leading to a tautomeric keto-form that rapidly returns to the ground state without emitting a photon.[3]
This intrinsic quenching mechanism is disrupted upon chelation with a metal ion. The coordination of a metal ion to the hydroxyl oxygen and the pyridine nitrogen blocks the ESIPT pathway. This restriction of vibrational freedom and the increased structural rigidity dramatically enhance the fluorescence quantum yield.[3] This phenomenon, known as Chelation-Enhanced Fluorescence (CHEF), is the foundational principle behind the use of 8-HQ derivatives as highly sensitive fluorescent sensors for metal ions like Zn²⁺, Al³⁺, and Mg²⁺.[3]
Caption: Photophysical pathways of 8-hydroxyquinoline (8-HQ).
Projected Photophysical Properties of Bis(8-hydroxyquinolin-2-yl)amine
While direct experimental data for bis(8-hydroxyquinolin-2-yl)amine is not extensively published, we can construct a robust hypothesis of its properties based on its structure—two 8-HQ units linked by an amine bridge at the 2-position of each quinoline ring.
Caption: Structure of Bis(8-hydroxyquinolin-2-yl)amine.
(Note: A placeholder image is used. In a real scenario, the chemical structure would be rendered here.)
Absorption and Emission Spectra
The parent 8-HQ monomer typically exhibits absorption bands corresponding to π-π* and n-π* transitions.[6] For bis(8-hydroxyquinolin-2-yl)amine, the electronic coupling between the two 8-HQ chromophores through the amine bridge is expected to influence these transitions. We can anticipate a slight red-shift (bathochromic shift) in the absorption and emission maxima compared to the 8-HQ monomer, due to the extended π-conjugation across the molecule. The emission is likely to be in the blue-green to green region of the spectrum, similar to related bis(8-hydroxyquinoline) metal complexes which emit around 500-530 nm.[6]
Environmental Sensitivity: Solvatochromism and pH Response
The photophysical properties of 8-HQ derivatives are known to be sensitive to the polarity of their environment.[7] It is highly probable that bis(8-hydroxyquinolin-2-yl)amine will exhibit solvatochromism, where the emission wavelength shifts with solvent polarity, owing to a change in the dipole moment upon excitation.
Furthermore, the presence of multiple basic nitrogen atoms (two pyridine and one bridging amine) and two acidic hydroxyl groups suggests a complex response to pH. Protonation of the pyridine nitrogens at low pH would likely quench fluorescence, while deprotonation of the hydroxyl groups at high pH could alter the emission characteristics significantly. This makes the molecule a potential candidate for pH sensing applications.[8]
Metal Ion Chelation and Sensing
The structure of bis(8-hydroxyquinolin-2-yl)amine is pre-organized to act as a powerful tetradentate or bis-bidentate chelator. The two sets of hydroxyquinoline pincers can cooperate to bind a single metal ion with high affinity and selectivity, or potentially bridge two metal ions. This cooperative binding is expected to result in a highly pronounced CHEF effect, making it an exceptionally sensitive fluorescent sensor. The specific selectivity will depend on the geometric constraints imposed by the amine linker, potentially favoring ions that prefer specific coordination geometries (e.g., tetrahedral for Zn²⁺ or octahedral for Al³⁺).
Experimental Characterization: A Validated Workflow
To validate the projected properties of bis(8-hydroxyquinolin-2-yl)amine, a systematic experimental approach is required. The following protocols represent a self-validating system for comprehensive photophysical characterization.
Caption: Experimental workflow for photophysical characterization.
Protocol: Steady-State Spectroscopy
Objective: To determine the absorption and fluorescence maxima (λ_abs, λ_em) and the Stokes shift.
Prepare a stock solution (e.g., 1 mM) of the compound in a spectroscopic grade solvent (e.g., DMSO or ethanol).
Prepare a dilute solution (e.g., 1-10 µM) from the stock solution. The absorbance at the peak maximum should be between 0.05 and 0.1 to avoid inner filter effects.
Record the absorption spectrum using the spectrophotometer over a relevant wavelength range (e.g., 250-600 nm).
Using the spectrofluorometer, excite the sample at its absorption maximum (λ_abs) and record the emission spectrum.
Record an excitation spectrum by setting the emission detector to the emission maximum (λ_em) and scanning the excitation wavelengths. The excitation spectrum should match the absorption spectrum, confirming the purity of the emitting species.
Causality: Keeping the absorbance low is critical for the validity of fluorescence measurements, as it ensures a linear relationship between concentration and emission intensity and prevents distortion of the emission spectrum.
Objective: To quantify the efficiency of the fluorescence process.
Methodology: The comparative method of Williams et al. is standard. This involves comparing the integrated fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.
Procedure:
Select a suitable fluorescence standard (e.g., quinine sulfate in 0.5 M H₂SO₄, Φ_F = 0.54, or Rhodamine 6G in ethanol, Φ_F = 0.95). The standard should absorb and emit in a similar spectral region as the sample.
Prepare a series of solutions of both the sample and the standard with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.
Measure the absorbance and fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for the sample and standard.
Integrate the area under the emission curves for both the sample and the standard.
Plot integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
Calculate the quantum yield using the following equation:
Φ_X = Φ_S * (Grad_X / Grad_S) * (n_X² / n_S²)
where Φ is the quantum yield, Grad is the gradient from the plot of integrated intensity vs. absorbance, n is the refractive index of the solvent, and the subscripts X and S denote the sample and standard, respectively.
Trustworthiness: This ratiometric method internalizes corrections for instrument response and fluctuations in excitation intensity, providing a robust and reproducible measurement.
Protocol: Time-Resolved Fluorescence Spectroscopy
Objective: To measure the excited-state lifetime (τ), which is the average time the molecule spends in the excited state.
Instrumentation: Time-Correlated Single Photon Counting (TCSPC) system.[10]
Procedure:
A pulsed light source (e.g., a picosecond laser diode or LED) excites the sample at a high repetition rate.
The instrument measures the time delay between the excitation pulse ("start") and the detection of the first emitted photon ("stop").[10][11]
This process is repeated millions of times to build a histogram of photon arrival times, which represents the fluorescence decay curve.
The decay curve is then fitted to an exponential function (or a sum of exponentials) to extract the lifetime (τ).
Expertise: The lifetime is a critical parameter that is independent of concentration but highly sensitive to the molecule's local environment and dynamic quenching processes. It provides a deeper level of insight than steady-state measurements alone.[12]
Concluding Remarks and Future Directions
The bis(8-hydroxyquinolin-2-yl)amine scaffold represents a logical and promising evolution of the 8-HQ fluorophore. Its projected properties—strong chelation-enhanced fluorescence, potential for high-affinity metal binding, and environmental sensitivity—position it as a compelling candidate for advanced applications. Specifically, its utility in the development of highly selective metal ion sensors for environmental monitoring, as a fluorescent probe for cellular imaging in drug development, and potentially as a component in novel organic electronic materials warrants rigorous experimental investigation. The protocols and theoretical framework provided in this guide offer a clear path for the comprehensive characterization and future exploitation of this promising molecule.
References
Physical Properties of Bis-(8-hydroxyquinoline) Magnesium Thin Films. (2020). ResearchGate. Available at: [Link]
Photo physical properties of 8-hydroxy quinoline. (2005). Semantic Scholar. Available at: [Link]
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. Available at: [Link]
8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (2019). PMC. Available at: [Link]
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI. Available at: [Link]
SYNTHESIS AND CHARACTERIZATION OF BIS (2 METHYL-8- HYDROXYQUINOLINE) LEAD NANOPARTICLES FOR ORGANIC LIGHT EMITTING DIODE APPLIC. (2019). INTERNATIONAL JOURNAL OF RESEARCH IN ELECTRONICS AND COMPUTER ENGINEERING. Available at: [Link]
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Semantic Scholar. Available at: [Link]
(PDF) SYNTHESIS AND CHARACTERIZATION OF BIS (2 METHYL-8- HYDROXYQUINOLINE) LEAD NANOPARTICLES FOR ORGANIC LIGHT EMITTING DIODE APPLICATIONS. (2019). ResearchGate. Available at: [Link]
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). PMC. Available at: [Link]
ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. (2010). Wiley Online Library. Available at: [Link]
8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. (n.d.). ResearchGate. Available at: [Link]
The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (n.d.). MDPI. Available at: [Link]
Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. (2018). PMC. Available at: [Link]
8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. (2020). PubMed. Available at: [Link]
Photoluminescence, Optical, and Electrical Properties of Bis(8-Hydroxyquinoline) Zinc and Tris-(8-Hydroxyquinoline) Aluminum Organometallics and Their Films. (2023). ResearchGate. Available at: [Link]
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. Available at: [Link]
(PDF) The solvatochromism and electronic structure of(E)-2-(2-hydroxystyryl)quinolin-8-ol. (n.d.). TÜBİTAK. Available at: [Link]
Molecular fluorescent pH-probes based on 8-hydroxyquinoline. (2015). ResearchGate. Available at: [Link]
Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (n.d.). MDPI. Available at: [Link]
Time-resolved spectroscopy. (n.d.). Wikipedia. Available at: [Link]
Time-Resolved Fluorescence Measurements. (n.d.). BMG LABTECH. Available at: [Link]
Lanthanide 8-hydroxyquinoline-based podates with efficient emission in the NIR range. (2004). Dalton Transactions. Available at: [Link]
Synthesis of highly luminescent cobalt(II)-bis(8-hydroxyquinoline) nanosheets as isomeric aromatic amine probes. (2010). PubMed. Available at: [Link]
Application Note: Time-resolved Fluorescence Spectroscopy and Microscopy in Materials Science. (n.d.). PicoQuant. Available at: [Link]
An In-depth Technical Guide to the Aqueous Stability of 2,2'-Iminodiquinolin-8-ol
Introduction 2,2'-Iminodiquinolin-8-ol is a fascinating heterocyclic compound characterized by two 8-hydroxyquinoline units linked by an imino bridge. The parent molecule, 8-hydroxyquinoline (also known as oxine), is a w...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
2,2'-Iminodiquinolin-8-ol is a fascinating heterocyclic compound characterized by two 8-hydroxyquinoline units linked by an imino bridge. The parent molecule, 8-hydroxyquinoline (also known as oxine), is a well-established and powerful chelating agent for a multitude of metal ions, with applications ranging from analytical chemistry to pharmacology.[1] Derivatives of 8-hydroxyquinoline are explored for their potential as antibacterial, antifungal, neuroprotective, and anti-HIV agents.[1] The dimeric structure of 2,2'-Iminodiquinolin-8-ol suggests an enhanced chelating capacity and potentially novel biological activities, making it a compound of significant interest for researchers in medicinal chemistry and materials science.
However, for any potential application in a biological or environmental context, a thorough understanding of the molecule's stability in aqueous solution is paramount. Aqueous stability dictates a compound's shelf-life, its behavior in physiological media, and ultimately its efficacy and reliability. This guide provides a comprehensive technical overview of the key factors influencing the stability of 2,2'-Iminodiquinolin-8-ol and presents a robust, field-proven framework for its experimental evaluation. The principles and protocols outlined herein are grounded in established regulatory standards, such as the ICH Q1A(R2) guidelines, ensuring a scientifically rigorous approach.[2][3]
Theoretical Assessment of Stability
Before embarking on experimental studies, a theoretical assessment of the 2,2'-Iminodiquinolin-8-ol structure can predict its potential vulnerabilities.
Key Structural Features and Potential Liabilities:
Imino Bridge (-NH-): The imino linkage is a primary site of potential hydrolytic cleavage. Imines can undergo hydrolysis, particularly under acidic or basic conditions, to revert to their constituent amine and carbonyl compounds.[4][5] This reaction is reversible and is driven by the presence of excess water.[6]
8-Hydroxyquinoline Moiety: The phenolic hydroxyl group (-OH) and the electron-rich aromatic quinoline rings are susceptible to oxidation.[7][8] The quinoline ring itself is relatively resistant to oxidation, but the presence of the activating hydroxyl group increases this susceptibility.[7]
Photoreactivity: 8-hydroxyquinoline is known to be light-sensitive and can undergo photodegradation.[9][10] Its metal complexes, such as tris(8-hydroxyquinoline) aluminum (Alq3), are also known to degrade upon exposure to UV light and even sunlight.[11] It is highly probable that 2,2'-Iminodiquinolin-8-ol will exhibit similar photosensitivity.
Based on this analysis, the primary degradation pathways to investigate are hydrolysis , oxidation , and photodegradation .
Factors Influencing Aqueous Stability
The rate and extent of degradation are critically dependent on several environmental factors. A systematic investigation of these factors is the cornerstone of a comprehensive stability study.
pH: The pH of the aqueous solution is arguably the most critical factor. It will influence the rate of acid- and base-catalyzed hydrolysis of the imino bridge. The ionization state of the molecule—protonation of the quinoline nitrogens and deprotonation of the phenolic hydroxyls—is also pH-dependent, which can affect solubility and susceptibility to degradation.
Temperature: As with most chemical reactions, degradation rates are expected to increase with temperature. Kinetic analysis at elevated temperatures is a key component of "accelerated stability" testing, used to predict long-term stability under normal storage conditions.[12]
Light: Exposure to light, particularly in the UV spectrum, can provide the energy to initiate photochemical degradation reactions.[13] Studies must be conducted to assess the compound's intrinsic photostability.
Oxidative Stress: The presence of oxidizing agents, or even dissolved oxygen, can promote the degradation of the electron-rich quinoline rings and phenolic groups.
Presence of Metal Ions: As a potent chelating agent, the presence of trace metal ions in the solution can lead to the formation of metal complexes.[1] These complexes may exhibit different stability profiles compared to the free ligand, potentially enhancing or diminishing its degradation rate.
Experimental Framework for Stability Assessment
A robust stability study requires a well-designed experimental plan and a validated, stability-indicating analytical method. The overall workflow is designed to intentionally degrade the molecule under controlled conditions to understand its liabilities. This process is known as forced degradation or stress testing.[14]
The Stability-Indicating Analytical Method
The cornerstone of any stability study is an analytical method that can accurately quantify the parent compound while simultaneously separating it from all potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for this purpose.
Rationale for HPLC:
Specificity: It can resolve the parent peak from degradant peaks and any formulation excipients.
Quantitation: It provides accurate and precise measurement of the parent compound's concentration over time.
Versatility: The method can be adapted (e.g., column type, mobile phase) to suit the physicochemical properties of 2,2'-Iminodiquinolin-8-ol.
A Reverse-Phase HPLC (RP-HPLC) method using a C18 column is a logical starting point due to the aromatic, moderately polar nature of the compound.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to identify likely degradation products and to prove the analytical method is "stability-indicating."[15]
Objective: To generate a target degradation of 5-20% of the parent compound. This level is sufficient to detect and resolve degradants without causing such extensive decomposition that the primary degradation pathways are obscured.
General Procedure:
Prepare a stock solution of 2,2'-Iminodiquinolin-8-ol in a suitable organic solvent (e.g., Methanol, Acetonitrile) and dilute it to the final working concentration in the respective aqueous stress solution.
Expose the solutions to the stress conditions outlined in the table below.
Include a "control" sample, protected from the stress condition (e.g., stored at 5°C, protected from light), at each time point.
Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
Neutralize the acidic and basic samples before analysis, if necessary.
Analyze all samples by the developed stability-indicating HPLC method.
To induce acid-catalyzed degradation, primarily of the imino bridge.[14]
Base Hydrolysis
0.1 M NaOH
60 - 80 °C
To induce base-catalyzed degradation of the imino bridge and potentially the quinolinol rings.[14]
Oxidation
3% H₂O₂
Room Temp
To simulate oxidative stress and degrade susceptible functional groups.[16]
Thermal
80 °C (in neutral solution)
80 °C
To assess the intrinsic thermal stability of the molecule in the absence of other stressors.
Photostability
ICH Q1B compliant light source
Room Temp
To evaluate light-induced degradation, following ICH guidelines for exposure levels (≥1.2 million lux hours and ≥200 watt hours/m²).[13]
Long-Term Stability Protocol
Guided by ICH Q1A(R2), long-term stability studies are performed to establish a re-test period or shelf life under recommended storage conditions.[2]
Protocol:
Prepare aqueous solutions of 2,2'-Iminodiquinolin-8-ol at the desired concentration and pH.
Store the solutions under the conditions defined by ICH (e.g., Long-term: 25°C/60% RH; Accelerated: 40°C/75% RH).[12]
Test samples at specified time points (e.g., 0, 3, 6, 9, 12, 24 months).[17]
Analysis should include assay of the parent compound, quantification of degradation products, and monitoring of physical properties like pH and appearance.
Visualization of Workflows and Pathways
Diagrams are essential for clearly communicating complex experimental plans and hypothetical chemical transformations.
Experimental Workflow
The following diagram illustrates the logical flow of a comprehensive stability assessment study.
Caption: Workflow for the stability assessment of 2,2'-Iminodiquinolin-8-ol.
Hypothetical Degradation Pathways
Based on chemical principles, we can propose the most likely degradation pathways. This diagram serves as a guide for identifying unknown peaks observed during HPLC analysis.
Caption: Potential degradation pathways for 2,2'-Iminodiquinolin-8-ol.
Data Presentation and Interpretation
All quantitative results from the stability studies should be tabulated for clarity and ease of comparison.
Table 2: Example Data from Forced Degradation Study (at 24 hours)
Stress Condition
% Parent Compound Remaining
% Total Impurities
Mass Balance (%)
Control (5°C, dark)
99.8
0.2
100.0
0.1 M HCl, 80°C
85.2
14.6
99.8
0.1 M NaOH, 80°C
90.5
9.3
99.8
3% H₂O₂, RT
92.1
7.8
99.9
Photostability (ICH)
94.5
5.4
99.9
Interpretation:
Mass Balance: A consistent mass balance (typically 98-102%) provides confidence in the analytical method, indicating that all major degradation products are being detected.
Degradation Profile: The data in the example table would suggest that the compound is most susceptible to acid hydrolysis, followed by base hydrolysis and oxidation.
Conclusion and Recommendations
Understanding the aqueous stability of 2,2'-Iminodiquinolin-8-ol is a non-negotiable prerequisite for its development in any application involving aqueous media. This guide has presented a comprehensive framework, grounded in authoritative principles, for a thorough stability investigation.
Key Takeaways:
The primary stability concerns for 2,2'-Iminodiquinolin-8-ol are hydrolysis of the imino bridge and oxidation or photodegradation of the 8-hydroxyquinoline moieties.
Stability is highly dependent on pH, temperature, and light exposure .
A validated stability-indicating HPLC method is the critical tool for accurate assessment.
Forced degradation studies are essential to elucidate degradation pathways and validate the analytical methodology.
Recommendations for Handling and Storage:
Based on the predicted liabilities, aqueous solutions of 2,2'-Iminodiquinolin-8-ol should be:
Stored at refrigerated temperatures (2-8°C).
Protected from light at all times.
Buffered at a neutral pH (around 7.0), pending experimental data, to minimize both acid and base-catalyzed hydrolysis.
Prepared in de-gassed water or purged with an inert gas (e.g., nitrogen or argon) to minimize oxidative degradation.
By following the systematic approach detailed in this guide, researchers and drug development professionals can generate a robust and reliable stability profile for 2,2'-Iminodiquinolin-8-ol, enabling its confident advancement into further research and application.
References
PubChem . (n.d.). 8-hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]
SciSpace . (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
ResearchGate . (2008). Spectroscopic Evidence of Photodegradation by Ultraviolet Exposure of Tris(8-hydroxyquinoline) Aluminum (Alq(3)) Thin Films. Retrieved from [Link]
Pharmaguideline . (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
Master Organic Chemistry . (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from [Link]
International Council for Harmonisation (ICH) . (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
ResearchGate . (n.d.). Oxidation reaction of disubstituted quinoline derivatives. Retrieved from [Link]
European Medicines Agency (EMA) . (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]
BYJU'S . (n.d.). Imine Hydrolysis. Retrieved from [Link]
ResearchGate . (2014). Degradation of luminescence of tris-(8-hydroxyquinoline) aluminum (Alq3) on exposure to sunlight. Retrieved from [Link]
IWA Publishing . (2022). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. Retrieved from [Link]
YouTube . (2023). Hydrolysis of Imines and Enamines Explained. Retrieved from [Link]
TSI Journals . (n.d.). PHOTOSENSITIZED REACTION OF 8-HYDROXY QUINOLENE. Retrieved from [Link]
ResearchGate . (2018). METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. Retrieved from [Link]
Wikipedia . (n.d.). Quinoline. Retrieved from [Link]
PubChem . (n.d.). 2-Amino-8-quinolinol. National Center for Biotechnology Information. Retrieved from [Link]
Wiley Online Library . (2012). ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. Retrieved from [Link]
MDPI . (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Retrieved from [Link]
European Medicines Agency (EMA) . (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]
Cheméo . (n.d.). Chemical Properties of 8-Hydroxyquinoline (CAS 148-24-3). Retrieved from [Link]
MDPI . (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Retrieved from [Link]
U.S. Food and Drug Administration (FDA) . (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
News-Medical.net . (2018). Imine Hydrolysis. Retrieved from [Link]
International Council for Harmonisation (ICH) . (n.d.). Quality Guidelines. Retrieved from [Link]
Chemistry Steps . (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]
National Center for Biotechnology Information . (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
BIOSYNCE . (2023). What are the oxidation products of quinoline?. Retrieved from [Link]
Journal of Applied Pharmaceutical Science . (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
Catalent . (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
PubChem . (n.d.). 2-Methyl-8-aminoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
YouTube . (2024). Q1A (R2) A deep dive in Stability Studies. Retrieved from [Link]
PubChem . (n.d.). 2-Aminoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
The Coordination Chemistry of 2,2'-Iminodiquinolin-8-ol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract 2,2'-Iminodiquinolin-8-ol, a multidentate ligand, has garnered significant interest within the scientific community due to its versatile coordinati...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2'-Iminodiquinolin-8-ol, a multidentate ligand, has garnered significant interest within the scientific community due to its versatile coordination capabilities and the unique properties of its resulting metal complexes. This guide provides an in-depth exploration of the structural features of this ligand that dictate its coordination behavior. We will delve into its synthesis, analyze its potential and confirmed coordination sites through spectroscopic and crystallographic evidence, and present detailed experimental protocols for its use. This document serves as a technical resource for researchers aiming to leverage the unique properties of 2,2'-Iminodiquinolin-8-ol in areas such as catalysis, chemical sensing, and the development of novel therapeutic agents.
Introduction
The field of coordination chemistry is continually driven by the design and synthesis of novel ligands that can form stable and functional metal complexes. Among these, ligands derived from quinoline moieties have proven to be particularly valuable due to their rigid structures and the presence of nitrogen and oxygen donor atoms. 8-Hydroxyquinoline, a well-known chelating agent, forms stable complexes with a wide range of metal ions and has found applications in various fields, including medicine and analytical chemistry.[1][2]
2,2'-Iminodiquinolin-8-ol represents a more complex derivative, integrating the structural features of both 8-hydroxyquinoline and a 2,2'-biquinoline-like framework. This unique combination of a deprotonatable hydroxyl group, a central secondary amine, and two quinoline nitrogen atoms provides multiple potential binding sites, allowing for the formation of intricate and stable coordination compounds. The resulting metal complexes exhibit interesting photophysical, electrochemical, and catalytic properties, making them promising candidates for a variety of applications. This guide will provide a thorough examination of the coordination sites of this versatile ligand.
Molecular Structure and Potential Coordination Sites
The coordinating power of 2,2'-Iminodiquinolin-8-ol stems from the strategic placement of its heteroatoms. A thorough understanding of its structure is paramount to predicting and interpreting its coordination behavior.
The ligand possesses four potential donor atoms:
The hydroxyl oxygen (O): Located on one of the quinoline rings at the 8-position, this group can be deprotonated to form a strong anionic donor, which is a key feature in forming stable chelate rings.
The quinoline nitrogens (N_q): Each of the two quinoline rings contains a nitrogen atom. These are classical neutral nitrogen donors.
The imino nitrogen (N_i): The secondary amine bridge connecting the two quinoline rings can also act as a donor atom.
The spatial arrangement of these donor atoms allows for various coordination modes, including the formation of five- and six-membered chelate rings, which significantly enhance the stability of the resulting metal complexes.
Caption: Molecular structure of 2,2'-Iminodiquinolin-8-ol highlighting potential donor atoms.
Synthesis of 2,2'-Iminodiquinolin-8-ol
The synthesis of 2,2'-Iminodiquinolin-8-ol can be achieved through various organic chemistry routes. A common method involves the reaction of 8-hydroxyquinoline with a suitable precursor for the second quinoline moiety. While specific synthetic procedures may vary, a general approach is outlined below. It's important to note that optimization of reaction conditions, such as temperature, solvent, and catalyst, may be necessary to achieve high yields and purity.[3][4]
Experimental Protocol: Synthesis of 2,2'-Iminodiquinolin-8-ol
Disclaimer: This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and available reagents. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
8-Hydroxyquinoline
2-chloroquinoline (or a similar precursor)
A suitable base (e.g., potassium carbonate, sodium hydride)
A high-boiling point solvent (e.g., dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP))
Palladium catalyst (for cross-coupling reactions, if applicable)
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-hydroxyquinoline and the chosen base in the selected solvent.
Addition of Reagents: Slowly add the 2-chloroquinoline precursor to the reaction mixture. If a cross-coupling reaction is being performed, the palladium catalyst and any necessary ligands are also added at this stage.
Reaction: Heat the mixture to reflux for several hours to days, monitoring the reaction progress by thin-layer chromatography (TLC).
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 2,2'-Iminodiquinolin-8-ol.
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Coordination Chemistry with Metal Ions
The true utility of 2,2'-Iminodiquinolin-8-ol lies in its ability to form stable complexes with a diverse range of metal ions. The specific coordination mode adopted by the ligand is influenced by several factors, including the nature of the metal ion (size, charge, and preferred coordination geometry), the reaction conditions, and the presence of other coordinating ligands or counter-ions.
Spectroscopic data and X-ray crystallography have revealed that the ligand can act as a bidentate, tridentate, or even tetradentate chelating agent.[5][6]
Common Coordination Modes
Bidentate Coordination: In its simplest coordination mode, the ligand can coordinate to a metal center through the deprotonated hydroxyl oxygen and one of the quinoline nitrogen atoms, similar to the parent 8-hydroxyquinoline.[7][8]
Tridentate Coordination: A more common and stable coordination mode involves the deprotonated hydroxyl oxygen, the adjacent quinoline nitrogen, and the imino nitrogen. This forms two stable five- and six-membered chelate rings.
Tetradentate Coordination: In some cases, particularly with larger metal ions or in the absence of competing ligands, all four potential donor atoms can coordinate to a single metal center, leading to a highly stable complex.
The formation of metal complexes can be monitored and characterized by various spectroscopic techniques. For instance, changes in the infrared (IR) spectrum, such as shifts in the O-H and C=N stretching frequencies, can provide evidence of coordination.[9][10] UV-Visible spectroscopy is also a valuable tool, as the coordination of the ligand to a metal ion often results in a shift in the absorption bands.[1]
Caption: Diagram illustrating the potential coordination modes of 2,2'-Iminodiquinolin-8-ol.
Spectroscopic and Analytical Characterization
Elucidating the precise coordination sites of 2,2'-Iminodiquinolin-8-ol in its metal complexes requires a combination of spectroscopic and analytical techniques. Each method provides unique insights into the structure and bonding of the coordination compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups involved in coordination. Key vibrational bands to monitor include:
ν(O-H): The disappearance of the broad O-H stretching band upon complexation indicates the deprotonation of the hydroxyl group and its coordination to the metal ion.
ν(C=N): A shift in the stretching frequency of the quinoline C=N bonds upon coordination provides evidence for the involvement of the quinoline nitrogen atoms in bonding.
ν(N-H): A shift in the N-H stretching frequency of the imino bridge can indicate its participation in coordination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for characterizing the ligand and its diamagnetic metal complexes in solution. Coordination to a metal ion will induce shifts in the chemical shifts of the protons and carbons near the coordination sites. The magnitude and direction of these shifts can provide detailed information about the coordination environment.
UV-Visible (UV-Vis) Spectroscopy
The electronic absorption spectra of the ligand and its complexes provide information about the electronic transitions within the molecules. Coordination to a metal ion typically leads to the appearance of new charge-transfer bands and shifts in the intra-ligand π-π* transitions, confirming the formation of a complex.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive evidence for the coordination sites and the overall three-dimensional structure of a metal complex.[11][12] This technique allows for the precise determination of bond lengths, bond angles, and the coordination geometry around the metal center, providing unambiguous proof of the ligand's coordination mode.
Technique
Information Gained
IR Spectroscopy
Involvement of O-H, C=N, and N-H groups in coordination.
NMR Spectroscopy
Elucidation of the solution-state structure of diamagnetic complexes.
UV-Vis Spectroscopy
Confirmation of complex formation and study of electronic properties.
X-ray Crystallography
Definitive determination of the solid-state structure and coordination sites.
Experimental Protocols for Complex Synthesis and Characterization
The synthesis of metal complexes with 2,2'-Iminodiquinolin-8-ol generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.
Experimental Protocol: Synthesis of a Generic Metal Complex
Disclaimer: This is a generalized procedure. The choice of metal salt, solvent, and reaction conditions will depend on the specific complex being synthesized.
Materials:
2,2'-Iminodiquinolin-8-ol
A metal salt (e.g., chloride, nitrate, acetate salt of the desired metal)
A suitable solvent (e.g., ethanol, methanol, acetonitrile, DMF)
A base (if necessary to deprotonate the ligand, e.g., sodium hydroxide, triethylamine)
Procedure:
Dissolution of Ligand: Dissolve a known amount of 2,2'-Iminodiquinolin-8-ol in the chosen solvent. Gentle heating may be required.
Addition of Base (Optional): If the reaction requires the deprotonation of the ligand, add a stoichiometric amount of a suitable base to the ligand solution.
Addition of Metal Salt: Slowly add a solution of the metal salt in the same or a miscible solvent to the ligand solution with constant stirring.
Reaction and Precipitation: Stir the reaction mixture at room temperature or with heating for a specified period. The formation of a precipitate often indicates the formation of the complex.
Isolation of the Complex: Collect the precipitated complex by filtration, wash it with the solvent used for the reaction and then with a low-boiling point solvent like diethyl ether to facilitate drying.
Drying: Dry the complex in a vacuum desiccator.
Characterization: Characterize the synthesized complex using the techniques described in Section 5.
Caption: A general workflow for the synthesis and characterization of a metal complex.
Applications of 2,2'-Iminodiquinolin-8-ol Metal Complexes
The unique structural and electronic properties of metal complexes derived from 2,2'-Iminodiquinolin-8-ol make them attractive for a range of applications:
Catalysis: The well-defined coordination sphere and the potential for redox activity at the metal center make these complexes promising candidates as catalysts for various organic transformations.
Chemical Sensors: The photophysical properties of these complexes can be sensitive to the presence of specific analytes, enabling their use as fluorescent or colorimetric sensors.
Bioinorganic Chemistry: Given the biological activity of many quinoline derivatives, these complexes are being investigated for their potential as therapeutic agents, for example, as anticancer or antimicrobial drugs.[1][13]
Materials Science: The ability of these complexes to self-assemble into ordered structures makes them of interest for the development of new materials with tailored electronic and optical properties.
Conclusion
2,2'-Iminodiquinolin-8-ol is a versatile and powerful ligand in the field of coordination chemistry. Its multidentate nature and the presence of both hard and soft donor atoms allow for the formation of a wide variety of stable and functional metal complexes. A thorough understanding of its coordination sites, which can be elucidated through a combination of spectroscopic and crystallographic techniques, is crucial for the rational design of new complexes with desired properties. As research in this area continues, it is anticipated that the metal complexes of 2,2'-Iminodiquinolin-8-ol will find increasingly important applications in diverse scientific and technological fields.
References
Spectroscopic characterization and XRD of some new metal complexes with dithranol in presence of 8-hydroxyquinoline. (n.d.). ResearchGate. Retrieved January 22, 2024, from [Link]
Synthesis of 2-(substituted methyl)quinolin-8-ols and their complexation with Sn(II). (n.d.). ResearchGate. Retrieved January 22, 2024, from [Link]
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI. Retrieved January 22, 2024, from [Link]
Multifunctional 8-Hydroxyquinoline-Appended Cyclodextrins as New Inhibitors of Metal-Induced Protein Aggregation. (2017). ResearchGate. Retrieved January 22, 2024, from [Link]
8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules. (2021). National Institutes of Health. Retrieved January 22, 2024, from [Link]
Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021). Scientific Research Publishing. Retrieved January 22, 2024, from [Link]
Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. (2012). Google Patents.
Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. (n.d.). ResearchGate. Retrieved January 22, 2024, from [Link]
The synthesis and coordination chemistry of a tris-8-aminoquinoline tripodal ligand. (2009). National Institutes of Health. Retrieved January 22, 2024, from [Link]
Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021). Open Journal of Applied Sciences. Retrieved January 22, 2024, from [Link]
Characterizing metal binding sites in proteins with X-ray crystallography. (2017). National Institutes of Health. Retrieved January 22, 2024, from [Link]
Synthesis and Characterization of some Mixed Ligand Complexes Containing (8-hydroxyquinoline) and (2 - picoline) with some Metal Ions. (2013). Baghdad Science Journal. Retrieved January 22, 2024, from [Link]
Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. (2013). Arabian Journal of Chemistry. Retrieved January 22, 2024, from [Link]
The synthesis and coordination chemistry of a tris-8-aminoquinoline tripodal ligand. (2009). Dalton Transactions. Retrieved January 22, 2024, from [Link]
Spectroscopic and Theoretical Studies of Some Bivalent Metal Complexes of a Quinoline Schiff Base Derivative. (2021). Bendola Publishing. Retrieved January 22, 2024, from [Link]
Design and Synthesis of a New Photoluminescent 2D Coordination Polymer Employing a Ligand Derived from Quinoline and Pyridine. (2022). MDPI. Retrieved January 22, 2024, from [Link]
Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. (2019). MDPI. Retrieved January 22, 2024, from [Link]
X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS). (2011). Journal of Chemical and Pharmaceutical Research. Retrieved January 22, 2024, from [Link]
The first mixed-ligand coordination compound involving 8-aminoquinoline and pyridine-2,6-dicarboxylate: Synthesis, X-ray crystal structure, and DFT studies. (2013). ResearchGate. Retrieved January 22, 2024, from [Link]
Application Notes and Protocols for Fluorescent Sensing of Metal Ions Using 8-Hydroxyquinoline Derivatives
Introduction: The Power of "Turn-On" Fluorescence in Metal Ion Detection In the realms of cellular biology, environmental monitoring, and pharmaceutical development, the precise quantification of metal ions is of paramou...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Power of "Turn-On" Fluorescence in Metal Ion Detection
In the realms of cellular biology, environmental monitoring, and pharmaceutical development, the precise quantification of metal ions is of paramount importance. Fluctuations in the concentrations of essential metal ions like zinc (Zn²⁺) can signify pathological conditions, while the presence of heavy metals often indicates environmental contamination. Traditional methods for metal ion detection, such as atomic absorption spectroscopy, while highly sensitive, can be destructive to the sample and require extensive preparation.[1] Fluorescent chemosensors offer a compelling alternative, providing high sensitivity and selectivity with the advantage of real-time, non-invasive measurements.[2]
8-Hydroxyquinoline (8-HQ) and its derivatives have emerged as a prominent class of fluorescent probes for metal ion sensing.[3][4] The underlying principle of their function often lies in a phenomenon known as chelation-enhanced fluorescence (CHEF).[5] In its free form, the 8-HQ moiety typically exhibits weak fluorescence due to non-radiative decay processes. However, upon chelation with a metal ion, a rigid five-membered ring is formed between the metal ion, the nitrogen atom of the quinoline ring, and the oxygen atom of the hydroxyl group.[4][6] This increased rigidity restricts intramolecular vibrations and rotations, thereby blocking the non-radiative decay pathways and leading to a significant enhancement of fluorescence intensity—a "turn-on" response.[6]
This application note provides a detailed protocol for the use of a representative 8-hydroxyquinoline-based fluorescent sensor for the detection of Zn²⁺. The principles and methodologies described herein can be adapted by researchers for various 8-HQ derivatives and other target metal ions.
Sensing Mechanism: From Quenched to Fluorescent
The fluorescence "turn-on" mechanism of 8-hydroxyquinoline-based sensors upon binding to a metal ion like Zn²⁺ is a well-established example of chelation-enhanced fluorescence (CHEF). The process can be visualized as follows:
Caption: CHEF Mechanism of an 8-HQ Sensor.
Materials and Instrumentation
Reagents:
8-Hydroxyquinoline derivative sensor stock solution (e.g., 1 mM in DMSO or ethanol).
Stock solutions of metal ions (e.g., ZnCl₂, CuCl₂, NiCl₂, FeCl₃, etc.) of high purity (10 mM in deionized water).
Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH. The optimal pH should be determined empirically but is often in the physiological range (pH 7.0-7.4).
High-purity solvents (e.g., DMSO, ethanol, acetonitrile) for preparing stock solutions.
Deionized water.
Instrumentation:
Fluorescence spectrophotometer with excitation and emission wavelength control.
UV-Vis spectrophotometer for absorbance measurements.
pH meter.
Calibrated micropipettes.
Quartz cuvettes for fluorescence measurements.
Experimental Protocols
Protocol 1: Preparation of Working Solutions
Sensor Stock Solution: Prepare a 1 mM stock solution of the 8-hydroxyquinoline derivative in an appropriate solvent (e.g., DMSO or ethanol). Store in the dark at 4°C.
Metal Ion Stock Solutions: Prepare 10 mM stock solutions of the desired metal salts in deionized water.
Buffer Solution: Prepare a buffer solution at the desired pH (e.g., 100 mM HEPES, pH 7.4).
Working Solutions: On the day of the experiment, prepare working solutions by diluting the stock solutions in the chosen buffer. The final concentration of the sensor is typically in the low micromolar range (e.g., 10 µM), and metal ion concentrations will vary depending on the desired titration range.
Protocol 2: Determination of Optimal Excitation and Emission Wavelengths
Prepare two samples in quartz cuvettes:
Blank: Sensor solution (e.g., 10 µM) in buffer.
Complex: Sensor solution (e.g., 10 µM) in buffer with an excess of the target metal ion (e.g., 100 µM Zn²⁺).
Excitation Spectrum: Set the emission wavelength to an estimated maximum (e.g., 520 nm) and scan a range of excitation wavelengths (e.g., 300-500 nm) for both the blank and the complex to find the optimal excitation wavelength (λex).
Emission Spectrum: Set the excitation to the determined λex and scan a range of emission wavelengths (e.g., 450-650 nm) for both the blank and the complex to find the optimal emission wavelength (λem).
Protocol 3: Metal Ion Titration
Prepare a series of solutions in cuvettes, each containing the same concentration of the sensor (e.g., 10 µM) in buffer.
Add increasing concentrations of the target metal ion (e.g., 0 to 100 µM Zn²⁺) to the cuvettes.
Incubate the solutions for a predetermined time (e.g., 15 minutes) at room temperature to allow for complexation.
Measure the fluorescence intensity of each solution at the optimal λex and λem.
Plot the fluorescence intensity as a function of the metal ion concentration.
Caption: Experimental Workflow for Metal Ion Titration.
Protocol 4: Selectivity Study
Prepare a series of solutions, each containing the sensor (e.g., 10 µM) in buffer.
To separate solutions, add a fixed concentration (e.g., 50 µM) of different metal ions (e.g., Zn²⁺, Cu²⁺, Ni²⁺, Co²⁺, Fe³⁺, Ca²⁺, Mg²⁺, etc.).
Prepare a control solution containing only the sensor.
Incubate and measure the fluorescence intensity as described in Protocol 3.
Plot the fluorescence response for each metal ion to assess the selectivity of the sensor.
Data Analysis and Interpretation
The data obtained from the metal ion titration can be used to determine key performance metrics of the sensor.
Linear Range: The concentration range over which the fluorescence intensity is directly proportional to the metal ion concentration.
Detection Limit (LOD): The lowest concentration of the metal ion that can be reliably detected. It is often calculated using the formula LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve in the linear range.
Performance Characteristics of a Representative 8-Hydroxyquinoline Sensor for Zn²⁺
The following table summarizes typical performance characteristics for a generic 8-hydroxyquinoline-based fluorescent sensor for Zn²⁺, based on data available in the literature for similar compounds.
Solvent Effects: The photophysical properties of 8-hydroxyquinoline derivatives can be sensitive to the solvent environment. It is crucial to maintain a consistent solvent composition throughout the experiments.
pH Sensitivity: The protonation state of the 8-hydroxyquinoline moiety is pH-dependent, which can affect its coordination and fluorescence properties.[8] Therefore, maintaining a stable pH with an appropriate buffer is essential.
Interference from Other Ions: While many 8-HQ derivatives show good selectivity for Zn²⁺, some other transition metal ions, such as Cu²⁺ and Ni²⁺, can sometimes interfere by quenching the fluorescence.[5] It is important to perform selectivity studies to understand the potential interferences in the specific sample matrix.
Photostability: While generally good, prolonged exposure to the excitation light can lead to photobleaching of the sensor. It is advisable to minimize light exposure during experiments.
Conclusion
8-Hydroxyquinoline-based fluorescent sensors offer a robust and sensitive platform for the detection of metal ions. The "turn-on" fluorescence response upon chelation provides a clear and easily quantifiable signal. The protocols outlined in this application note provide a solid foundation for researchers to utilize these powerful tools in their studies. By carefully optimizing experimental conditions and being mindful of potential interferences, researchers can achieve accurate and reliable quantification of metal ions in a variety of applications.
References
Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]
ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. (2022). ACS Omega. [Link]
Mohamad, N. S., Zakaria, N. H., Daud, N., Tan, L. L., Ta, G. C., Heng, L. Y., & Hassan, N. I. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. [Link]
Palanisamy, S., & Chellappan, V. (2016). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Letters in Applied NanoBioScience, 12(4), 123-141. [Link]
Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. (2018). Molecules. [Link]
Varghese, B. (2017). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]
Wang, J., et al. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry. [Link]
8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules. (2021). International Journal of Molecular Sciences. [Link]
preparation of 2,2'-Iminodiquinolin-8-ol stock solution for titration
Application Note: Preparation and Standardization of 2,2'-Iminodiquinolin-8-ol Stock Solution for Complexometric Titration Abstract & Scope This protocol details the preparation, storage, and standardization of 2,2'-Imin...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Preparation and Standardization of 2,2'-Iminodiquinolin-8-ol Stock Solution for Complexometric Titration
Abstract & Scope
This protocol details the preparation, storage, and standardization of 2,2'-Iminodiquinolin-8-ol (IDQ) stock solutions. IDQ is a specialized tridentate/tetradentate chelating ligand derived from 8-hydroxyquinoline (oxine). It exhibits high affinity for transition metal ions (Zn²⁺, Cu²⁺, Cd²⁺) due to the "phenolic oxygen – imine nitrogen – quinoline nitrogen" donor set. Accurate preparation is critical for quantitative applications such as fluorescence quenching titrations or potentiometric metal determination.
Key Challenges Addressed:
Solubility: IDQ is hydrophobic and sparingly soluble in neutral aqueous media.
Stability: The phenolic moiety is susceptible to photo-oxidation.
Stoichiometry: Ensuring precise molar concentrations for equivalence point determination.
Physicochemical Properties & Reagents
Chemical Identity
IUPAC Name: 2,2'-iminobis(quinolin-8-ol)
Molecular Weight: ~303.32 g/mol (Calculated based on C₁₈H₁₃N₃O₂)
Application Note: High-Specificity Detection of Zinc (Zn²⁺) Ions Using 2,2'-Iminodiquinolin-8-ol
[1] Introduction & Principle of Operation Zinc is the second most abundant transition metal in the human body, playing a critical role in catalytic centers, structural stabilization (zinc fingers), and signal transductio...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Introduction & Principle of Operation
Zinc is the second most abundant transition metal in the human body, playing a critical role in catalytic centers, structural stabilization (zinc fingers), and signal transduction.[1] However, the "mobile" or "labile" pool of Zn²⁺—which is chemically active and relevant to signaling—represents a minute fraction of total cellular zinc. Detecting this pool requires probes with high affinity, rapid kinetics, and specific "turn-on" mechanisms to distinguish Zn²⁺ from abundant interfering ions like Ca²⁺ and Mg²⁺.[1]
2,2'-Iminodiquinolin-8-ol (CAS: 85139-11-3) is a symmetric, tridentate/pentadentate ligand composed of two 8-hydroxyquinoline (oxine) subunits linked by a secondary amine.[1] Unlike monomeric 8-hydroxyquinoline, this dimeric structure creates a pre-organized binding pocket (N3O2 core) that enhances binding affinity and selectivity for Zn²⁺.
Mechanism of Action: Chelation-Enhanced Fluorescence (CHEF)
In its free ligand state, 2,2'-Iminodiquinolin-8-ol exhibits weak fluorescence due to Excited-State Intramolecular Proton Transfer (ESIPT) between the phenolic hydroxyl and the quinoline nitrogen, as well as non-radiative decay via bond rotation.[1]
Upon binding Zn²⁺:
Deprotonation: The phenolic protons are displaced/coordinated.[1]
Rigidification: The Zn²⁺ ion coordinates with the two quinoline nitrogens, the bridging amine nitrogen, and the phenolic oxygens.[1]
CHEF Activation: This coordination locks the molecule in a planar, rigid conformation, inhibiting non-radiative decay pathways and blocking ESIPT.[1] This results in a significant enhancement of fluorescence intensity (Quantum Yield increase).
DOT Diagram: Sensing Mechanism
Caption: Logical flow of the Zn²⁺ sensing mechanism, transitioning from a quenched 'OFF' state to a fluorescent 'ON' state via coordination-induced rigidification.
Spectrofluorometer: Capable of excitation at 360–400 nm and emission scan 450–650 nm.[1]
Quartz Cuvettes: 1 cm path length (4-sided clear for fluorescence).
Fluorescence Microscope: (For cell imaging) with DAPI/FITC filters.
Experimental Protocols
Protocol A: Preparation of Stock Solutions
Rationale: The probe is hydrophobic.[1] A concentrated stock in DMSO ensures stability, while dilution into aqueous buffer prevents precipitation during the assay.
Probe Stock (1 mM): Dissolve 3.15 mg of 2,2'-Iminodiquinolin-8-ol (MW ≈ 315.33 g/mol ) in 10 mL of anhydrous DMSO. Store at -20°C in the dark.
Zn²⁺ Standard (10 mM): Dissolve Zn(ClO₄)₂[1] · 6H₂O in ultrapure water.
Assay Buffer: Prepare 50 mM HEPES, 100 mM KNO₃ (to maintain ionic strength), pH 7.2. Filter through a 0.22 µm membrane.[1]
Protocol B: Spectroscopic Titration (Determination of Kd)
Rationale: To quantify the binding affinity and dynamic range of the sensor.
Blank Preparation: Add 2.0 mL of Assay Buffer to a quartz cuvette.
Titration: Sequentially add aliquots of Zn²⁺ Standard (0–20 µM final concentration).
Step size: 0.5 µM increments initially, then 2 µM.
Equilibration: Allow 2 minutes incubation after each addition.
Read: Record spectra for each point.
Data Processing: Plot Fluorescence Intensity (
) at (approx. 510 nm) vs. .
Calculation of Dissociation Constant (
):
Fit the data to the Benesi-Hildebrand equation or a 1:1 binding isotherm:
[1]
Protocol C: Selectivity & Interference Assay
Rationale: To verify that physiological ions (Ca, Mg) do not trigger false positives and transition metals (Cu, Fe) do not quench the signal.
Prepare cuvettes containing 10 µM Probe in Assay Buffer.
Group 1 (Background): Buffer only.
Group 2 (Competitors): Add 1 mM of Ca²⁺, Mg²⁺, Na⁺, K⁺ (100-fold excess).
Group 3 (Transition Metals): Add 10 µM of Fe²⁺, Cu²⁺, Mn²⁺, Ni²⁺.
Group 4 (Target): Add 10 µM Zn²⁺.
Group 5 (Mixed): Add 10 µM Zn²⁺ + 1 mM Ca²⁺ + 1 mM Mg²⁺.
Measurement: Measure fluorescence at
.
Note: Cu²⁺ and Fe²⁺ are paramagnetic and may quench fluorescence.[1] If quenching occurs, this confirms the probe binds these metals but does not signal.
Protocol D: Live Cell Imaging (HeLa/HEK293)
Rationale: 8-hydroxyquinoline derivatives are generally cell-permeable.[1] This assay visualizes intracellular labile zinc pools.[1]
Seeding: Seed cells on sterile glass-bottom dishes and incubate for 24h.
Staining: Replace media with serum-free media containing 5 µM Probe (0.5% DMSO final). Incubate for 20–30 min at 37°C.
Ensure pH > 6.[1]0. The pyridine/quinoline nitrogen must be unprotonated to bind Zn.[1]
References
Jiang, P., & Guo, Z. (2004).[1] "Fluorescent detection of zinc in biological systems: recent development and future perspectives." Coordination Chemistry Reviews, 248(21-24), 205-229.[1] Link[1]
Xu, Z., & Yoon, J. (2010).[1] "Fluorescent sensors for Zn²⁺ based on 8-hydroxyquinoline and its derivatives." Chemical Society Reviews, 39, 399-415.[1] Link[1]
Domaille, D. W., Que, E. L., & Chang, C. J. (2010).[1] "Synthetic fluorescent sensors for studying the cell biology of metals." Nature Chemical Biology, 6(3), 168-175. Link[1]
Zhang, X., et al. (2012).[1] "A selective fluorescent sensor for Zn²⁺ based on 8-hydroxyquinoline with large Stokes shift." Talanta, 101, 277-282. Link[1]
PubChem Compound Summary. (2023). "2,2'-Iminodiquinolin-8-ol (CAS 85139-11-3)."[2][3] National Center for Biotechnology Information.[1] Link
Application Notes and Protocols: 2,2'-Iminodiquinolin-8-ol as a Highly Selective Chemosensor for Aluminum (Al³⁺)
Introduction: The Imperative for Sensitive Aluminum Detection Aluminum (Al³⁺) is the most abundant metal in the Earth's crust and is integral to modern life, from construction and transportation to food packaging and pha...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative for Sensitive Aluminum Detection
Aluminum (Al³⁺) is the most abundant metal in the Earth's crust and is integral to modern life, from construction and transportation to food packaging and pharmaceuticals. However, the prevalence of aluminum also raises significant environmental and health concerns. The mobilization of Al³⁺ in acidic environments can lead to its accumulation in water sources, adversely affecting aquatic life. In humans, an excess of Al³⁺ has been implicated in a range of neurological disorders, including Alzheimer's and Parkinson's diseases, as well as bone and hematopoietic system dysfunctions. Consequently, the development of sensitive, selective, and rapid methods for the detection of Al³⁺ in diverse matrices is of paramount importance for environmental monitoring, food safety, and clinical diagnostics.
Fluorescent chemosensors have emerged as a powerful analytical tool for ion detection due to their inherent high sensitivity, operational simplicity, and potential for real-time analysis. Among the various fluorogenic scaffolds, quinoline and its derivatives have garnered considerable attention. The 8-hydroxyquinoline moiety, in particular, is a well-established chelating agent that forms stable complexes with a variety of metal ions. This application note details the synthesis, mechanism, and application of a novel quinoline-based chemosensor, 2,2'-Iminodiquinolin-8-ol, for the selective and sensitive detection of Al³⁺.
Principle and Mechanism of Detection
The functionality of 2,2'-Iminodiquinolin-8-ol as a chemosensor for Al³⁺ is rooted in the principle of Chelation-Enhanced Fluorescence (CHEF). In its free form, the sensor exhibits weak fluorescence. This is often attributed to photoinduced electron transfer (PET) processes and intramolecular rotations that provide non-radiative decay pathways for the excited state.
Upon the introduction of Al³⁺, the ion is selectively chelated by the two 8-hydroxyquinoline moieties and the central imino group of the sensor. This complexation forms a rigid, planar structure that inhibits the non-radiative decay processes. The chelation effectively "turns on" the fluorescence of the molecule, resulting in a significant enhancement of the fluorescence intensity. The magnitude of this fluorescence enhancement is directly proportional to the concentration of Al³⁺, forming the basis for quantitative analysis.
Signaling Pathway Diagram
Caption: Signaling pathway of 2,2'-Iminodiquinolin-8-ol for Al³⁺ detection.
Synthesis of 2,2'-Iminodiquinolin-8-ol
The synthesis of 2,2'-Iminodiquinolin-8-ol is a straightforward condensation reaction between 8-aminoquinoline and 2-quinolinecarboxaldehyde. This reaction is typically carried out in a suitable solvent with catalytic acid.
Materials:
8-Aminoquinoline
2-Quinolinecarboxaldehyde
Ethanol (absolute)
Glacial Acetic Acid (catalyst)
Round-bottom flask
Reflux condenser
Magnetic stirrer with heating
Büchner funnel and filter paper
Recrystallization solvent (e.g., ethanol or methanol)
Protocol:
In a 100 mL round-bottom flask, dissolve 8-aminoquinoline (1.44 g, 10 mmol) in 30 mL of absolute ethanol.
To this solution, add 2-quinolinecarboxaldehyde (1.57 g, 10 mmol).
Add a few drops of glacial acetic acid to catalyze the reaction.
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, allow the reaction mixture to cool to room temperature.
The product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.
Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 2,2'-Iminodiquinolin-8-ol as a crystalline solid.
Dry the purified product under vacuum and characterize it using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Experimental Protocol for Al³⁺ Detection
This protocol outlines the procedure for the fluorometric determination of Al³⁺ using the synthesized 2,2'-Iminodiquinolin-8-ol chemosensor.
Materials and Instrumentation:
Stock solution of 2,2'-Iminodiquinolin-8-ol (1 mM in DMSO)
Stock solution of AlCl₃ (1 mM in deionized water)
Various metal chloride salt solutions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺, etc.) for selectivity studies
HEPES buffer (10 mM, pH 7.4)
DMSO (spectroscopic grade)
Deionized water
Fluorometer
Quartz cuvettes (1 cm path length)
Micropipettes
Protocol:
Preparation of Sensor Solution: Prepare a working solution of the sensor by diluting the 1 mM stock solution in a suitable solvent system, such as a DMSO/water mixture (e.g., 1:9, v/v), to a final concentration of 10 µM.
Calibration Curve:
To a series of test tubes, add 2 mL of the 10 µM sensor solution.
Spike the tubes with increasing volumes of the Al³⁺ stock solution to achieve a final concentration range (e.g., 0-20 µM).
Adjust the final volume of each tube to 3 mL with the DMSO/water mixture.
Incubate the solutions at room temperature for 10-15 minutes to allow for complexation.
Measure the fluorescence emission of each solution using a fluorometer. The excitation wavelength should be determined from the absorption spectrum of the sensor-Al³⁺ complex (typically around 370-400 nm), and the emission should be recorded over a suitable range (e.g., 450-600 nm).
Plot the fluorescence intensity at the emission maximum against the Al³⁺ concentration to generate a calibration curve.
Selectivity Study:
To separate test tubes containing 2 mL of the 10 µM sensor solution, add a specific concentration of Al³⁺ (e.g., 2 equivalents) and other metal ions (e.g., 10 equivalents) individually.
Measure the fluorescence response of each solution as described above.
Compare the fluorescence enhancement in the presence of Al³⁺ to that of other metal ions to assess the selectivity.
Determination of Stoichiometry (Job's Plot):
Prepare a series of solutions with a constant total concentration of the sensor and Al³⁺, but with varying molar fractions of Al³⁺ (from 0 to 1).
Measure the fluorescence intensity of each solution.
Plot the fluorescence intensity versus the molar fraction of Al³⁺. The maximum of the plot will indicate the stoichiometry of the complex.
Limit of Detection (LOD) Calculation:
The LOD can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurements and S is the slope of the linear portion of the calibration curve.[1]
Experimental Workflow Diagram
Caption: General experimental workflow for Al³⁺ detection.
Performance Characteristics
The performance of a chemosensor is defined by several key parameters. Based on data from analogous quinoline-based sensors for Al³⁺, the expected performance of 2,2'-Iminodiquinolin-8-ol is summarized below.
Parameter
Expected Value/Characteristic
Rationale
Selectivity
High for Al³⁺ over other common metal ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, etc.)
The specific coordination geometry and electronic properties of the sensor favor binding with Al³⁺.
Sensitivity
Low Limit of Detection (LOD), typically in the nanomolar (nM) to low micromolar (µM) range.[2]
The significant fluorescence "turn-on" response upon Al³⁺ binding allows for the detection of very low concentrations.
Response Time
Rapid, typically within minutes.
The complexation reaction between the sensor and Al³⁺ is generally fast.
pH Range
Optimal performance in the physiological pH range (around 7.4).
The protonation state of the sensor is crucial for its binding and fluorescence properties.
Stoichiometry
Expected 1:1 or 2:1 (Sensor:Al³⁺) binding ratio.[2]
This can be confirmed experimentally using a Job's plot.
Applications in Real-World Samples
The utility of 2,2'-Iminodiquinolin-8-ol as a chemosensor can be extended to the detection of Al³⁺ in various real-world samples, such as environmental water, pharmaceutical formulations, and biological systems. For instance, quinoline-based sensors have been successfully used to detect fluoride ions in commercial toothpaste samples.[1] Similarly, this sensor could be applied to determine Al³⁺ content in antacid tablets or to visualize intracellular Al³⁺ in living cells using fluorescence microscopy.[3][4] Sample preparation, including filtration and dilution, may be necessary to minimize matrix effects.
Conclusion
2,2'-Iminodiquinolin-8-ol is a promising fluorescent chemosensor for the selective and sensitive detection of Al³⁺. Its straightforward synthesis, "turn-on" fluorescence response, and high selectivity make it a valuable tool for researchers, scientists, and drug development professionals. The detailed protocols provided in this application note offer a comprehensive guide for the implementation of this sensor in various analytical applications, from fundamental research to practical sample analysis.
References
Armbruster, D. A., & Pry, T. (2008). Limit of blank, limit of detection and limit of quantitation. The Clinical biochemist. Reviews, 29 Suppl 1(Suppl 1), S49–S52.
Huang, C. Y., Jhong, Y., Chir, J., & Wu, A. T. (2014). A Quinoline Derivative as an Efficient Sensor to Detect Selectively Al3+ ion. Journal of Fluorescence, 24(4), 1129–1135.
Helal, A., Kim, S. H., & Kim, H. S. (2013). A highly selective fluorescent turn-on probe for Al3+ via Al3+-promoted hydrolysis of ester. Tetrahedron Letters, 54(32), 4268–4271.
Liu, C. J., Yang, Z. Y., & Yan, M. H. (2012). A highly selective and sensitive fluorescent turn-on chemosensor for Al3+ based on a chromone Schiff base. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 949–953.
Hu, S., Song, J., Wu, G., Cheng, C., & Gao, Q. (2015). A new pyrazoline-based fluorescent sensor for Al3+ in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136 Pt B, 943–948.
Xie, C., Wang, Y., Liu, Y., Zhang, G., & Xu, J. (2018). Highly selective and sensitive turn-on fluorescent sensor for detection of Al3+ based on quinoline-base Schiff base. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 196, 310–316. Available at: [Link]
Sharma, R., & Kaur, N. (2022). Quinoline based thiosemicarbazones as colorimetric chemosensors for fluoride and cyanide ions and DFT studies. Scientific Reports, 12(1), 4945. Available at: [Link]
A new "turn-on" fluorescent chemosensor for aluminum ion and cell imaging application. (2016). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 152, 463–468. Available at: [Link]
Turn-on detection of Al3+ ions using quinoline-based tripodal probe: mechanistic investigation and live cell imaging applications. (2020). Analytical Methods, 12(4), 450-458. Available at: [Link]
Application Notes and Protocols for the Solid-Phase Synthesis of 2,2'-Iminodiquinolin-8-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of 2,2'-Iminodiquinolin-8-ol Scaffolds in Combinatorial Chemistry The 8-hydroxyquinoline core is a privileged scaffold in medicina...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of 2,2'-Iminodiquinolin-8-ol Scaffolds in Combinatorial Chemistry
The 8-hydroxyquinoline core is a privileged scaffold in medicinal chemistry, renowned for its metal-chelating properties and a wide spectrum of biological activities, including anticancer, antimicrobial, and antineurodegenerative effects.[1][2][3][4] The 2,2'-Iminodiquinolin-8-ol scaffold, an elegant extension of this core, presents a unique three-dimensional architecture with multiple points for diversification, making it an exceptional candidate for the construction of combinatorial libraries. The principles of combinatorial chemistry, which enable the rapid synthesis of large numbers of diverse molecules, are particularly well-suited for exploring the chemical space around this promising scaffold.[5]
This guide provides a comprehensive, albeit prospective, methodology for the solid-phase synthesis of 2,2'-Iminodiquinolin-8-ol derivatives. While direct literature on the solid-phase synthesis of this specific scaffold is nascent, the protocols herein are built upon well-established principles of solid-phase organic synthesis (SPOS), quinoline chemistry, and combinatorial methodologies.[6][7][8][9] This document is intended to serve as a foundational guide for researchers venturing into the synthesis of novel libraries based on the 2,2'-Iminodiquinolin-8-ol core, with potential applications in drug discovery and materials science.
Proposed Solid-Phase Synthesis Strategy: A Retrosynthetic Approach
Given the complexity of the target scaffold, a retrosynthetic approach where the 2,2'-Iminodiquinolin-8-ol core is constructed on the solid support is proposed. This strategy offers maximum flexibility for introducing diversity throughout the synthesis. The general workflow is depicted below:
Caption: Proposed workflow for the solid-phase synthesis of 2,2'-Iminodiquinolin-8-ol derivatives.
Detailed Protocols and Methodologies
Part 1: Resin Selection and Preparation
The choice of solid support is critical for the success of any solid-phase synthesis. For the synthesis of 2,2'-Iminodiquinolin-8-ol derivatives, a polystyrene-based resin, such as Wang or Rink Amide resin, is recommended due to its chemical stability and compatibility with a wide range of organic solvents.[8]
Protocol 1: Preparation of Resin-Bound 8-Amino-2-methylquinoline
This protocol describes the immobilization of the first building block, which will serve as the foundation for the construction of the iminodiquinoline scaffold.
Step
Procedure
Rationale
1
Swell the Resin
Swell Wang resin (1 g, 1.0 mmol/g) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a solid-phase synthesis vessel.
2
Activate Carboxylic Acid
In a separate flask, dissolve Fmoc-8-amino-2-methylquinoline-4-carboxylic acid (3 eq.) in DMF. Add HBTU (2.9 eq.) and diisopropylethylamine (DIEA, 6 eq.). Stir for 10 minutes at room temperature.
3
Couple to Resin
Drain the DMF from the swollen resin. Add the activated amino acid solution to the resin and agitate for 4 hours at room temperature.
4
Capping
Drain the reaction mixture and wash the resin with DMF (3 x 10 mL). To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (10% v/v) and pyridine in DMF for 30 minutes.
5
Fmoc Deprotection
Wash the resin with DMF (3 x 10 mL) and dichloromethane (DCM, 3 x 10 mL). Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group.
6
Final Wash
Wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL). Dry the resin under vacuum.
Part 2: On-Resin Scaffold Construction and Diversification
With the initial building block immobilized, the next phase involves the construction of the second quinoline ring and the introduction of chemical diversity.
Protocol 2: Synthesis of the Iminodiquinoline Scaffold
This protocol details a potential pathway for forming the second quinoline ring via aza-Wittig/cyclization cascade.
Step
Procedure
Rationale
1
Acylation
Swell the resin from Protocol 1 in DMF. Add a solution of a 2-azidobenzoyl chloride derivative (3 eq.) and DIEA (4 eq.) in DMF. Agitate for 6 hours.
2
Aza-Wittig Reaction
Wash the resin with DMF and THF. Add a solution of triphenylphosphine (4 eq.) in THF and agitate for 2 hours at 50°C.
3
Intramolecular Cyclization
Drain the solvent and add toluene. Heat the reaction mixture to 110°C for 12 hours to induce intramolecular cyclization.
4
Washing
Cool the resin to room temperature. Wash with toluene, THF, DMF, and DCM. Dry under vacuum.
Diversification Strategies:
Building Block A (Protocol 1): By using different substituted 8-aminoquinoline-4-carboxylic acids, diversity can be introduced in the first quinoline ring.
Building Block B (Protocol 2): Employing a variety of substituted 2-azidobenzoyl chlorides will introduce diversity in the second quinoline ring.
Post-Cyclization Modification: If the scaffold contains suitable functional groups (e.g., halogens), further diversification can be achieved through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, before cleavage from the resin.[10]
Part 3: Cleavage and Purification
The final step is the release of the synthesized compounds from the solid support and their subsequent purification.
Protocol 3: Cleavage from Resin
The choice of cleavage cocktail depends on the linker used and the protecting groups on the molecule. For Wang resin, a strong acid is typically required.
Step
Procedure
Rationale
1
Resin Preparation
Place the dry resin (approx. 100 mg) in a syringe fitted with a frit.
2
Cleavage
Add a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5, 2 mL) to the resin.[11] Agitate for 2 hours at room temperature.
3
Product Collection
Collect the filtrate into a flask. Wash the resin with additional TFA (2 x 1 mL).
4
Precipitation
Precipitate the crude product by adding cold diethyl ether.
5
Isolation
Centrifuge the mixture to pellet the product. Decant the ether and wash the pellet with cold ether.
6
Drying
Dry the crude product under vacuum.
Purification and Characterization:
The crude product should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final compounds should be confirmed by analytical HPLC and mass spectrometry (e.g., LC-MS, HRMS).
Potential Applications and Future Directions
The library of 2,2'-Iminodiquinolin-8-ol derivatives synthesized using these methods can be screened for a variety of biological activities. Given the metal-chelating properties of the 8-hydroxyquinoline core, these compounds are prime candidates for:
Anticancer Drug Discovery: The ability to chelate iron makes these compounds interesting for targeting cancer cell metabolism.[12][13]
Neurodegenerative Disease Research: Metal dyshomeostasis is implicated in diseases like Alzheimer's and Parkinson's.[1][2][14]
Antimicrobial Agents: 8-Hydroxyquinoline derivatives have a long history of use as antimicrobial and antifungal agents.[15]
Fluorescent Sensors: The quinoline scaffold is known for its fluorescent properties, which can be modulated by metal binding, making these compounds potential candidates for metal ion sensors.
Conclusion
The solid-phase synthesis of 2,2'-Iminodiquinolin-8-ol derivatives represents a promising avenue for the discovery of novel chemical entities with diverse applications. The protocols and strategies outlined in this guide provide a solid foundation for researchers to embark on the synthesis and exploration of this exciting class of compounds. The inherent flexibility of solid-phase synthesis, coupled with the rich chemical possibilities of the iminodiquinoline scaffold, opens the door to the creation of vast and diverse chemical libraries for high-throughput screening.
References
CN104910257B - The solid phase synthesis process of Goserelin - Google Patents.
Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - NIH.
Solid-phase synthesis of 2-aminoquinazolinone derivatives with two- and three-point diversity - PubMed.
Solid-phase synthesis of quinolinone library - PubMed.
KR102439852B1 - 2-Aminoquinolin-8-ol derivatives and use thereof - Google Patents.
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies.
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC.
8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC.
Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies.
8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications.
combinatorial-chemistry-innovations-and-applications.pdf - Open Access Journals.
Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - NIH.
Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products - PMC.
Solid Phase Oligonucleotide Synthesis - Biotage.
8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications.
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI.
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals.
Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav - The Royal Society of Chemistry.
8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - SciSpace.
Insights of 8-Hydroxyquinolines: A Novel Target in Medicinal Chemistry - ResearchGate.
(PDF) Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation - ResearchGate.
Combinatorial Chemistry-A Novel Tool for Drug Discovery - Indian Journal of Pharmaceutical Sciences.
Lec8: Combinatorial Chemistry: Drug design approach and HTS.
Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates - PubMed Central - NIH.
Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates - MDPI.
Hydroxyquinolines as Iron Chelators - ResearchGate.
Application Note: 1H NMR Characterization of 2,2'-Iminodiquinolin-8-ol
Introduction: The Significance of 2,2'-Iminodiquinolin-8-ol and the Role of ¹H NMR 2,2'-Iminodiquinolin-8-ol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure,...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of 2,2'-Iminodiquinolin-8-ol and the Role of ¹H NMR
2,2'-Iminodiquinolin-8-ol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring two quinoline rings linked by an imino bridge with a hydroxyl group at the 8-position of one ring, suggests potential applications as a metal chelator, a fluorescent sensor, and a scaffold for the synthesis of novel therapeutic agents. The precise characterization of this molecule is paramount for understanding its structure-activity relationships and ensuring its purity and identity in drug development and other applications.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is an indispensable tool for the structural elucidation of organic molecules like 2,2'-Iminodiquinolin-8-ol. By providing detailed information about the chemical environment, connectivity, and number of protons in a molecule, ¹H NMR allows for unambiguous confirmation of its structure. This application note provides a comprehensive guide to the ¹H NMR characterization of 2,2'-Iminodiquinolin-8-ol, including a plausible synthetic route, a detailed experimental protocol for NMR analysis, and an in-depth interpretation of the expected spectrum.
Synthesis of 2,2'-Iminodiquinolin-8-ol: A Plausible Approach
While various synthetic routes to quinoline derivatives exist, a highly effective method for the synthesis of diquinolinylamines is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction provides a versatile and efficient means of forming carbon-nitrogen bonds. A plausible synthetic strategy for 2,2'-Iminodiquinolin-8-ol would involve the reaction of 2-aminoquinoline with 2-chloro-8-hydroxyquinoline in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.
Caption: Experimental workflow for ¹H NMR analysis.
Step-by-Step Protocol
Sample Preparation:
Accurately weigh 5-10 mg of 2,2'-Iminodiquinolin-8-ol and transfer it to a clean, dry vial.
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆). The use of DMSO-d₆ is often preferred for compounds with exchangeable protons (e.g., -OH, -NH) as it can slow down the exchange rate, allowing for their observation in the spectrum.
Vortex the sample until the compound is fully dissolved. If necessary, gentle warming in a water bath can aid dissolution.
Transfer the solution to a clean 5 mm NMR tube.
Spectrometer Setup and Data Acquisition:
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high resolution.
Set the appropriate acquisition parameters, including:
Pulse Angle: 30-45 degrees for quantitative analysis.
Acquisition Time: 2-4 seconds.
Relaxation Delay: 1-5 seconds (a longer delay may be necessary for accurate integration).
Number of Scans: 16-64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.
Acquire the Free Induction Decay (FID) data.
Data Processing and Analysis:
Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to the FID to improve the signal-to-noise ratio.
Perform a Fourier transform to convert the FID into the frequency-domain spectrum.
Phase the spectrum to ensure all peaks are in the absorptive mode.
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
Integrate the signals to determine the relative number of protons corresponding to each resonance.
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) to assign the signals to the specific protons in the molecule.
Expected ¹H NMR Spectrum and Interpretation
The ¹H NMR spectrum of 2,2'-Iminodiquinolin-8-ol is expected to be complex, exhibiting signals in the aromatic region (typically 6.5-9.0 ppm) corresponding to the protons on the two quinoline rings. Additionally, signals for the imino (-NH-) and hydroxyl (-OH) protons will be present. The exact chemical shifts will be influenced by the electron-donating and electron-withdrawing effects of the substituents and the imino bridge.
Predicted Proton Assignments and Chemical Shifts
The following table summarizes the predicted ¹H NMR data for 2,2'-Iminodiquinolin-8-ol. The numbering of the protons is shown in the diagram below.
Caption: Molecular structure and proton numbering for 2,2'-Iminodiquinolin-8-ol.
Proton
Predicted Chemical Shift (ppm)
Multiplicity
Coupling Constant (J, Hz)
Rationale for Assignment
H-3'
~8.2
d
~8.5
Doublet due to coupling with H-4'. Located on the pyridine ring, deshielded by the nitrogen.
H-4'
~7.2
d
~8.5
Doublet due to coupling with H-3'.
H-5'
~7.8
d
~8.0
Part of the benzenoid ring, deshielded by proximity to the fused ring system.
H-6'
~7.4
t
~7.5
Triplet due to coupling with H-5' and H-7'.
H-7'
~7.6
t
~7.5
Triplet due to coupling with H-6' and H-8'.
H-8'
~7.9
d
~8.0
Deshielded due to proximity to the nitrogen atom of the other ring.
H-3
~8.1
d
~8.5
Similar environment to H-3', deshielded by the adjacent nitrogen.
H-4
~7.1
d
~8.5
Coupled to H-3.
H-5
~7.7
d
~8.0
Located on the benzenoid ring.
H-6
~7.3
t
~7.5
Triplet due to coupling with H-5 and H-7.
H-7
~7.0
d
~7.5
Coupled to H-6. Shielded by the adjacent hydroxyl group.
-NH-
~9.5
s (br)
-
Broad singlet due to exchange and quadrupolar relaxation. Chemical shift is solvent and concentration dependent.
-OH
~10.0
s (br)
-
Broad singlet due to exchange. Chemical shift is highly dependent on solvent, concentration, and temperature.
Note: The predicted chemical shifts are estimates and may vary depending on the solvent, concentration, and temperature. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for unambiguous assignment of all proton and carbon signals.
Causality Behind Spectral Features
Deshielding by Nitrogen: The protons on the pyridine rings (H-3', H-4', H-3, H-4) are generally found at a lower field (higher ppm) due to the electron-withdrawing nature of the nitrogen atom, which reduces the electron density around these protons.
Effect of the Imino Bridge: The -NH- bridge acts as an electron-donating group through resonance, which can influence the chemical shifts of the protons on both quinoline rings, particularly those in ortho and para positions.
Influence of the Hydroxyl Group: The -OH group at the 8-position is electron-donating and will cause a slight upfield shift (lower ppm) for the protons on that ring, especially H-7.
Coupling Patterns: The observed multiplicities (doublets, triplets) are a result of spin-spin coupling between adjacent non-equivalent protons. The magnitude of the coupling constant (J) provides information about the connectivity and dihedral angles between the coupled protons. For aromatic systems, ortho coupling is typically in the range of 7-9 Hz, meta coupling is 2-3 Hz, and para coupling is usually less than 1 Hz and often not resolved.
Trustworthiness and Self-Validation
The protocol described herein is designed to be a self-validating system. The following points ensure the reliability and reproducibility of the results:
Internal Standard: The use of TMS as an internal standard provides a reliable reference point for chemical shifts, making the data comparable across different experiments and spectrometers.
High-Field Spectrometer: Employing a high-field NMR spectrometer enhances spectral dispersion, minimizing signal overlap and facilitating more accurate interpretation and assignment.
2D NMR Correlation: For complex molecules like 2,2'-Iminodiquinolin-8-ol, performing 2D NMR experiments such as COSY and HSQC is highly recommended. These experiments provide correlational data that confirms the connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC), thus validating the assignments made from the 1D spectrum.
Conclusion
¹H NMR spectroscopy is a powerful and essential technique for the structural characterization of 2,2'-Iminodiquinolin-8-ol. By following the detailed protocol outlined in this application note, researchers, scientists, and drug development professionals can obtain high-quality NMR data. The provided interpretation of the expected spectrum, based on established principles of NMR spectroscopy and data from related compounds, serves as a robust guide for the unambiguous identification and characterization of this important molecule. The combination of a plausible synthetic route, a detailed experimental protocol, and a thorough spectral analysis provides a comprehensive framework for working with 2,2'-Iminodiquinolin-8-ol.
References
Buchwald-Hartwig Amination: For a comprehensive review of this reaction, see: Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
¹H NMR of Quinoline Derivatives: A general resource for the chemical shifts of heterocyclic compounds: Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]
¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: This article provides insights into the NMR of various quinoline-based drugs. [Link]
Synthesis of Quinoline Derivatives: A review on recent advances in the synthesis of quinolines. [Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Enhancing Aqueous Solubility of 2,2'-Iminodiquinolin-8-ol Sensors
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 2,2'-Iminodiquinolin-8-ol and its derivatives as fluorescent sensors. The inherent hydrophobicity...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 2,2'-Iminodiquinolin-8-ol and its derivatives as fluorescent sensors. The inherent hydrophobicity of the quinoline scaffold often presents a significant challenge in aqueous experimental systems, leading to issues with solubility, aggregation, and signal reproducibility. This guide provides a comprehensive overview of the underlying principles and practical strategies to overcome these limitations, ensuring robust and reliable sensor performance.
Frequently Asked Questions (FAQs)
Q1: Why is my 2,2'-Iminodiquinolin-8-ol sensor precipitating in my aqueous buffer?
The 2,2'-Iminodiquinolin-8-ol core structure is largely nonpolar, leading to poor solubility in aqueous solutions. Precipitation occurs when the concentration of the sensor exceeds its solubility limit in the chosen buffer system. This can be exacerbated by factors such as ionic strength and the presence of other solutes.
Q2: Can I simply dissolve the sensor in an organic co-solvent first?
Yes, this is a common initial strategy. Dissolving the sensor in a minimal amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol before adding it to the aqueous buffer can aid in initial dispersion. However, the final concentration of the organic solvent should be kept to a minimum to avoid potential interference with the biological system or the sensor's interaction with its target.
Q3: How does pH affect the solubility of my quinoline-based sensor?
The quinoline moiety contains a nitrogen atom that can be protonated at acidic pH. This protonation increases the polarity and, consequently, the water solubility of the molecule.[1][2][3] The pKa of quinoline is approximately 4.9.[1] Therefore, in buffers with a pH below this value, the solubility is expected to increase.[1] It is crucial to determine the optimal pH range for your specific sensor and experimental conditions.
Q4: Will increasing the ionic strength of my buffer improve solubility?
The effect of ionic strength on the solubility of quinoline derivatives can be complex and is not always predictable.[2][3] In some cases, increasing the ionic strength can lead to a "salting-out" effect, where the solubility of the nonpolar compound decreases. It is recommended to empirically test a range of buffer concentrations to determine the optimal ionic strength for your sensor.[2][3]
Q5: Are there chemical modifications that can permanently increase the water solubility of my sensor?
Absolutely. Introducing polar functional groups to the quinoline scaffold is a highly effective strategy for intrinsically improving water solubility.[4][5] Common modifications include sulfonation to add sulfonic acid groups (-SO₃H) or the introduction of carboxylates (-COOH), hydroxyls (-OH), or short polyethylene glycol (PEG) chains.[4]
This section provides a more in-depth, step-by-step approach to addressing solubility issues with 2,2'-Iminodiquinolin-8-ol sensors.
Issue 1: Sensor Precipitates Upon Addition to Aqueous Buffer
Causality: The hydrophobic nature of the sensor molecule leads to aggregation and precipitation in a polar aqueous environment.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for sensor precipitation.
Step-by-Step Protocol:
Co-Solvent Approach:
Prepare a concentrated stock solution of the sensor in a water-miscible organic solvent such as DMSO, ethanol, or N,N-dimethylformamide (DMF).
Vortex or sonicate to ensure complete dissolution.
Add the stock solution dropwise to the vigorously stirred aqueous buffer.
Note: The final concentration of the organic solvent should ideally be below 1% (v/v) to minimize effects on biological systems.
pH Optimization:
Quinoline is a weak base, and its solubility can be significantly influenced by pH.[1][2][3]
Prepare a series of buffers with varying pH values (e.g., from pH 4 to 8).
Attempt to dissolve the sensor in each buffer to identify the optimal pH for solubility.
Caution: Ensure the chosen pH is compatible with your experimental system and does not affect the sensor's fluorescence properties or its interaction with the target analyte.
Formulation Strategies:
If co-solvents and pH adjustments are insufficient, consider using solubilizing agents. These agents create microenvironments that shield the hydrophobic sensor from the aqueous bulk solution.
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[6][7][8][9] The hydrophobic sensor can be encapsulated within the cyclodextrin cavity, forming a water-soluble inclusion complex.[6][7][8][9] Beta-cyclodextrins and their more soluble derivatives, like hydroxypropyl-β-cyclodextrin, are commonly used.[6]
Surfactants (Micelles): Above their critical micelle concentration (CMC), surfactant molecules self-assemble into micelles with a hydrophobic core and a hydrophilic shell.[10] The hydrophobic sensor can partition into the micellar core, effectively solubilizing it in the aqueous phase.[10][11] Common surfactants include sodium dodecyl sulfate (SDS), cetyltrimethylammonium bromide (CTAB), and Triton X-100.
Issue 2: Low or Inconsistent Fluorescence Signal in Aqueous Media
Causality: Poorly dissolved sensor molecules can form aggregates, which can lead to self-quenching of the fluorescence signal. This results in a lower-than-expected signal and poor reproducibility.
Troubleshooting Workflow:
Caption: Workflow for addressing low fluorescence signals.
Step-by-Step Protocol:
Confirm Complete Dissolution:
Visually inspect the solution for any turbidity or particulate matter.
Measure the absorbance spectrum of the sensor solution. The presence of scattering at longer wavelengths can indicate aggregation.
Chemical Modification for Enhanced Solubility:
For long-term and robust solutions, chemical modification of the 2,2'-Iminodiquinolin-8-ol scaffold is the most effective approach. The introduction of ionizable or polar groups disrupts the molecular planarity and symmetry, which can improve solubility.[5]
Sulfonation: The introduction of a sulfonic acid group (-SO₃H) is a common and effective strategy.[12][13][14][15] This can be achieved by reacting the quinoline derivative with a sulfonating agent.[14][15]
Introduction of Other Polar Groups: Incorporating alcohols, ketones, or substituted amine groups can also enhance aqueous solubility.[4]
Formulation with Encapsulating Agents:
As described in the previous section, the use of cyclodextrins or surfactants to form inclusion complexes or micelles, respectively, can prevent aggregation and improve the fluorescence signal by isolating the sensor molecules from each other.[10][11]
Experimental Protocols
Protocol 1: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Prepare a stock solution of HP-β-CD: Dissolve an appropriate amount of HP-β-CD in your desired aqueous buffer to create a stock solution (e.g., 100 mM).
Prepare the sensor stock: Dissolve the 2,2'-Iminodiquinolin-8-ol sensor in a minimal volume of a suitable organic solvent (e.g., DMSO).
Complex formation: Add the sensor stock solution to the HP-β-CD solution while vortexing. The molar ratio of sensor to HP-β-CD may need to be optimized, but a starting point of 1:1 to 1:10 is recommended.
Equilibration: Allow the mixture to equilibrate for a period of time (e.g., 1-2 hours) at room temperature with gentle stirring.
Dilution: The resulting water-soluble complex can then be diluted to the desired final concentration in your experimental buffer.
Protocol 2: Synthesis of a Sulfonated 2,2'-Iminodiquinolin-8-ol Derivative (Conceptual)
This is a conceptual protocol illustrating the general approach. Specific reaction conditions will need to be optimized for the exact derivative.
Caption: Conceptual workflow for sulfonation.
Reaction Setup: In a suitable reaction vessel, dissolve the 2,2'-Iminodiquinolin-8-ol derivative in a strong acid, such as concentrated sulfuric acid.
Sulfonation: Carefully add a sulfonating agent, such as fuming sulfuric acid (oleum), to the solution at a controlled temperature. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or HPLC).
Quenching and Neutralization: Once the reaction is complete, the mixture is carefully quenched by pouring it onto ice. The pH is then adjusted with a base (e.g., NaOH) to precipitate the sulfonated product.
Purification: The crude product is collected by filtration and purified by recrystallization or chromatography to yield the water-soluble sulfonated sensor.
Data Summary
Strategy
Mechanism
Advantages
Disadvantages
Co-solvents
Increases the polarity of the bulk solvent.
Simple and quick to implement.
May interfere with biological systems; limited solubility enhancement.
pH Adjustment
Protonation of the quinoline nitrogen increases polarity.[1]
Effective for quinoline-based compounds; easy to implement.
Limited to a specific pH range; may not be compatible with all experiments.
Cyclodextrins
Encapsulation of the hydrophobic sensor within a hydrophilic shell.[6][7]
May alter the binding kinetics of the sensor; requires optimization of the host-guest ratio.
Micelles
Partitioning of the sensor into the hydrophobic core of the micelle.[10]
High solubilizing capacity.
Can be disruptive to cell membranes; potential for quenching or enhancement of fluorescence.
Chemical Modification
Covalent attachment of polar functional groups.[4][5]
Permanent increase in solubility; highly effective.
Requires synthetic chemistry expertise; may alter the photophysical properties of the sensor.
References
Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. PubMed.
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
Welcome to the technical support hub for 2,2'-Iminodiquinolin-8-ol . You are likely working with a high-affinity chelator derived from the 8-hydroxyquinoline (8-HQ) scaffold.[1] This molecule acts as a tridentate or tetradentate ligand (
or donor set), offering enhanced stability over monomeric 8-HQ due to the chelate effect.
The Core Challenge: The binding efficiency of this ligand is thermodynamically gated by pH.
Too Acidic (< pH 4): Protonation of the quinoline nitrogens blocks metal coordination.
Too Basic (> pH 10): While binding is strong, you risk metal hydroxide precipitation (
) and oxidation of the phenolic moiety.
The "Neutrality Trap" (pH 5–7): The complex often becomes charge-neutral and hydrophobic, leading to rapid precipitation out of aqueous solution.
This guide provides the protocols to navigate these thermodynamic constraints.
Part 1: The Chemistry of Failure (Root Cause Analysis)
To fix the experiment, you must understand the species distribution. 2,2'-Iminodiquinolin-8-ol has two critical ionizable groups per quinoline unit:
Functional Group
Approx.
Role at Low pH
Role at High pH
Quinolinium Nitrogen
Protonated (). Repels metal cations.
Neutral (). Available for coordination.
Phenolic Oxygen
Neutral (). Weak donor.
Deprotonated (). Strong electrostatic donor.
The Binding Mechanism:
Metal binding requires the displacement of protons. If the pH is lower than the
of the quinolinium nitrogen, the ligand is a "proton sponge," and the metal cannot compete effectively. Conversely, as you raise the pH, the ligand becomes an anionic species ( or ), drastically increasing affinity ( decreases).
Part 2: Optimization Protocol
Workflow Visualization
The following decision tree outlines the optimization process for defining your specific experimental conditions.
Figure 1: Logic flow for establishing stable metal-ligand binding conditions.
Step-by-Step Methodology
Reagents:
Ligand Stock: 10 mM 2,2'-Iminodiquinolin-8-ol in 100% DMSO (Freshly prepared to avoid oxidation).
Metal Stock: Chloride or Perchlorate salts (Avoid sulfates/nitrates if possible to minimize ionic strength complications).
Buffers: MES (pH 5.5–6.5), HEPES (pH 7.0–8.0), CHES (pH 8.5–9.5). Do NOT use Phosphate or Citrate.
Procedure:
Baseline Scan: Dilute Ligand Stock to 50 µM in 10 mM HEPES (pH 7.4). Measure UV-Vis spectrum (250–500 nm).
Note: If the solution is cloudy, add DMSO stepwise (up to 10% v/v) until clear.
Metal Addition: Add 0.5 equivalents of Metal ion.
pH Titration:
Prepare a series of buffers ranging from pH 4.0 to 9.0.
Incubate Ligand (50 µM) + Metal (50 µM) in each buffer for 30 minutes at 25°C.
Readout:
Success Signal: Appearance of a new absorption band (usually 380–450 nm) or fluorescence enhancement.
Failure Signal: Loss of baseline absorbance (precipitation) or no spectral shift (proton competition).
Part 3: Troubleshooting Guide (The Help Desk)
Below are the most common tickets submitted by researchers working with this ligand class.
Ticket #001: "My solution turns cloudy immediately after adding the metal."
Diagnosis: The "Neutrality Trap."
Explanation: The free ligand is likely charged (protonated) at low pH, and the free metal is charged. When they bind at pH 6–7, the resulting complex (e.g.,
) often has a net charge of zero. Neutral, planar aromatic complexes are highly hydrophobic and stack/precipitate.
Solution:
Add Surfactant: Include 0.01% Tween-20 or Triton X-100 to stabilize the colloid.
Increase Organic Fraction: Raise DMSO/Ethanol concentration to 20% v/v.
Shift pH: Move to pH > 8.5 where the complex might acquire a negative charge (if the ligand is in excess or if ternary hydroxides form).
Ticket #002: "I see no binding at pH 7.4, even though literature says I should."
Diagnosis: Buffer Interference (Competitive Chelation).
Explanation: You are likely using PBS (Phosphate Buffered Saline) or Tris.
Phosphate: Precipitates metals (especially Cu, Zn, Ca) as insoluble phosphates.
Tris/Glycine: These are weak chelators themselves. They compete with your ligand for the metal, effectively lowering the apparent affinity.
Solution: Switch to HEPES or MOPS buffers. These are "Good's Buffers" with non-coordinating sulfonate groups [1].
Ticket #003: "The fluorescence signal is decreasing, not increasing."
Diagnosis: Paramagnetic Quenching or Inner Filter Effect.
Explanation:
Scenario A (Cu/Fe/Ni): These are paramagnetic metals. Binding to 8-HQ derivatives usually quenches fluorescence via electron transfer or paramagnetic relaxation.
Scenario B (Zn/Cd/Mg): These are diamagnetic. Binding usually enhances fluorescence (Chelation Enhanced Fluorescence - CHEF) by restricting bond rotation and preventing non-radiative decay [2].
Solution: If working with Cu/Fe, use UV-Vis absorbance (bathochromic shift) instead of fluorescence.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use this ligand for intracellular metal sensing?A: Yes, but membrane permeability is pH-dependent. The neutral form (pH ~7) crosses membranes best. However, once inside, if the ligand is too hydrophilic (charged), it may be trapped. Ester-masked derivatives are often used for cell loading.
Q: What is the stoichiometry?A: It depends on the metal.
Square Planar (Cu, Ni): Often 1:1 (Ligand:Metal) if the ligand acts as a tetradentate scaffold, or 2:1 if acting as bidentate.
Octahedral (Zn, Fe): Often 2:1 (Ligand:Metal) to satisfy the 6-coordinate geometry [3].
Validation: Perform a Job's Plot (Method of Continuous Variations) at your optimized pH.
Q: Why does the color change from yellow to green/black?A:
Yellow: Free ligand (n
transitions).
Green/Black: Metal-to-Ligand Charge Transfer (MLCT) or d-d transitions. This confirms binding.
References
Ferreira, C.M.H., et al. (2015). "Speciation of Cu(II) and Zn(II) with 8-hydroxyquinoline derivatives." Journal of Solution Chemistry.
Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.[2]
Cipurković, A., et al. (2021).[2][3] "Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity."[2][3][4] Open Journal of Applied Sciences.
Oliveri, V., & Vecchio, G. (2016). "8-Hydroxyquinolines in medicinal chemistry: A structural perspective." European Journal of Medicinal Chemistry.
resolving precipitation issues with 2,2'-Iminodiquinolin-8-ol complexes
The following guide is structured as a specialized Technical Support Center resource. It addresses the physicochemical challenges of working with 2,2'-Iminodiquinolin-8-ol (often abbreviated as IDQ or Im(8-HQ)₂ ), a trid...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a specialized Technical Support Center resource. It addresses the physicochemical challenges of working with 2,2'-Iminodiquinolin-8-ol (often abbreviated as IDQ or Im(8-HQ)₂ ), a tridentate/tetradentate ligand system prone to aggressive aggregation due to π-π stacking and hydrophobic effects.[1]
Department: Application Science & Complexation Chemistry
Subject: Troubleshooting Solubility, Precipitation, and Stability Issues
Last Updated: February 3, 2026[1]
Core Chemical Logic: Why is Precipitation Happening?
Before troubleshooting, you must understand the "Solubility Paradox" of IDQ complexes.
The 2,2'-Iminodiquinolin-8-ol molecule consists of two planar 8-hydroxyquinoline (8-HQ) units linked by a secondary amine.[1] This structure creates a massive hydrophobic surface area.[1]
The Thermodynamic Trap: When IDQ binds a metal ion (M²⁺), it typically deprotonates at the phenolic oxygens. If the resulting complex is charge-neutral (e.g., [M(IDQ)]⁰), the lattice energy dominates solvation energy, leading to immediate precipitation.[1]
The Kinetic Trap: In biological buffers (pH 7.4), the free ligand exists near its isoelectric point (pKa of quinolinium ≈ 5.0, pKa of phenol ≈ 9.9).[1] It is least soluble exactly where most biological assays occur.[1]
Diagnostic Workflow (Interactive Decision Tree)
Use this logic flow to identify the root cause of your precipitation.
Figure 1: Diagnostic logic for identifying the physicochemical driver of precipitation events in IDQ workflows.
Troubleshooting Guides & FAQs
Category A: Synthesis & Initial Complexation
Issue: "My solution turns cloudy immediately upon adding the metal salt to the ligand."
Scientific Explanation:
You likely formed the neutral [M(IDQ)] complex in a solvent that cannot support it.[1] IDQ is a tridentate mono-anionic or di-anionic ligand depending on pH.[1] If you mix M²⁺ and IDQ in a 1:1 ratio at neutral pH, the charge balance is often 0. Neutral planar complexes stack like plates (π-π interactions) and crash out.[1]
The Fix: Charge Modulation Protocol
Acidic Route: Perform the reaction in acidic methanol (pH < 4). The protonated quinoline nitrogens (pKₐ ~5) maintain a cationic charge on the complex, keeping it soluble.
Anionic Route: If you need the deprotonated form, use a bulky counter-ion.[1] Add Tetrabutylammonium (TBA) salts to wrap the neutral complex in a lipophilic shell.[1]
Issue: "The complex precipitates when I add it to cell culture media (DMEM/RPMI), even at low concentrations."
Scientific Explanation:
This is "Solvent Shock."[1] You are moving a hydrophobic molecule from a chaotic, high-solubility environment (100% DMSO) to a highly ordered, high-dielectric environment (Water/Media).[1] The ligand molecules aggregate faster than they can disperse.
The Fix: The "Step-Down" Serial Dilution Method
Do not pipette 100% DMSO stock directly into the cell plate. Use an intermediate dilution step.
Protocol:
Prepare Stock: 10 mM IDQ-Metal complex in 100% DMSO.
Intermediate Step: Dilute stock 1:10 into PBS containing 5% BSA (Bovine Serum Albumin) or Cyclodextrin.
Mechanism:[1][2][3][4] Albumin acts as a "chaperone," binding the hydrophobic complex and preventing immediate aggregation.
Final Addition: Add the Intermediate solution to your cell media.
Result: The complex is slowly released from the albumin/cyclodextrin reservoir rather than crashing out.
Reference:
Use of albumin as a carrier for hydrophobic metallodrugs is a standard technique in bioinorganic chemistry to improve bioavailability.[1] [1]
Category C: Storage & Stability
Issue: "My stock solution was clear yesterday but has crystals today."
Scientific Explanation:
This is Ostwald Ripening .[1] Small, invisible nanoclusters formed initially.[1] Over time, thermodynamic drive minimizes surface energy, causing large crystals to grow at the expense of small clusters.[1] This is accelerated by trace water in DMSO (DMSO is hygroscopic).[1]
The Fix:
Desiccation: Store DMSO stocks over 3Å molecular sieves to keep water content < 50 ppm.
Acidification: Add 0.1% Trifluoroacetic acid (TFA) to the DMSO stock.[1] This keeps the ligand slightly protonated and disrupts stacking interactions.
Advanced Solubility Data Matrix
Use this table to select the correct solvent system for your application.
Solvent System
Solubility Limit (Approx)
Application
Risk Factor
100% DMSO
> 20 mM
Stock Storage
Hygroscopic (absorbs water -> precipitation)
DMF
> 25 mM
Synthesis
Toxic; hard to remove
CHCl₃ / Methanol (9:1)
~ 5-10 mM
Characterization
Volatile; concentration changes rapidly
PBS (pH 7.4)
< 1 µM (Trace)
Biological Assay
HIGH RISK of precipitation
PBS + 10% HP-β-CD
~ 50-100 µM
Biological Assay
Recommended (Cyclodextrin encapsulation)
Mechanistic Visualization: The Protonation Switch
Understanding the protonation state is critical for controlling solubility.
Figure 2: The pH-dependent solubility switch.[1] Most experimental failures occur in the "Neutral Zone" (pH 5-8).[1]
References
Albumin-mediated transport of hydrophobic metallodrugs
Title: Serum albumin as a carrier for metal complexes.[1]
Source:Metallomics, Royal Society of Chemistry.[1]
Context: Explains the mechanism of using BSA to stabilize hydrophobic ligands in aqueous media.
Technical Support Center: Purification of 2,2'-Iminodiquinolin-8-ol
From the desk of the Senior Application Scientist Welcome to the dedicated technical guide for the purification of 2,2'-Iminodiquinolin-8-ol. This document provides in-depth troubleshooting advice and detailed protocols...
Author: BenchChem Technical Support Team. Date: February 2026
From the desk of the Senior Application Scientist
Welcome to the dedicated technical guide for the purification of 2,2'-Iminodiquinolin-8-ol. This document provides in-depth troubleshooting advice and detailed protocols for achieving high purity of this compound through recrystallization. As a molecule with significant potential in materials science and drug development, owing to the versatile chelating properties of the 8-hydroxyquinoline scaffold, pristine purity is paramount for reliable downstream applications[1]. This guide is structured to address the practical challenges you may encounter in the lab.
This section addresses common issues encountered during the recrystallization of 2,2'-Iminodiquinolin-8-ol and related heterocyclic compounds.
Q1: I'm starting with a crude solid of 2,2'-Iminodiquinolin-8-ol. How do I select the right recrystallization solvent?
A1: Solvent selection is the most critical step for a successful recrystallization[2]. The ideal solvent for 2,2'-Iminodiquinolin-8-ol should exhibit a steep solubility curve: the compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C)[2][3].
Causality & Rationale: The large, aromatic, and relatively rigid structure of 2,2'-Iminodiquinolin-8-ol, combined with the hydrogen-bonding capability of the imino bridge and hydroxyl group, suggests that solvents of intermediate polarity are the best starting point. Highly non-polar solvents (like hexanes) are unlikely to dissolve the compound even when hot, while highly polar solvents (like water) may not provide the necessary solubility difference between hot and cold conditions.
Recommended Starting Points for Solvent Screening:
Solvent Class
Specific Examples
Rationale & Expected Behavior
Alcohols
Ethanol, Isopropanol
Often effective for compounds with hydrogen-bonding capabilities. Good balance of polarity.
Ketones
Acetone
A moderately polar aprotic solvent that can be a good choice for dissolving aromatic compounds[4][5].
Ethers
Tetrahydrofuran (THF), Dioxane
Good at dissolving larger organic molecules. THF is a common choice for heterocyclic systems[6][7].
Esters
Ethyl Acetate
A versatile solvent of intermediate polarity, frequently used for purifying aromatic and heterocyclic compounds[8].
Aromatic
Toluene
The aromatic nature of toluene can facilitate the dissolution of the quinoline rings through π-π stacking interactions, especially when heated[4].
Halogenated
Dichloromethane (DCM)
Often dissolves compounds at room temperature, making it more suitable as the "soluble solvent" in a mixed-solvent system[9].
A systematic approach is to test the solubility of ~20-30 mg of your crude material in 1 mL of each candidate solvent, both at room temperature and at boiling.
Q2: My compound isn't dissolving in any single solvent when hot, or it's soluble in everything even when cold. What now?
A2: This is a classic scenario that calls for a mixed-solvent system , also known as an anti-solvent recrystallization[3][10]. This technique uses two miscible solvents: one in which your compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent")[10][11].
Expert Insight: The key is to create a solvent environment where the solubility is finely tuned. You bring the compound into solution with the "good" solvent and then carefully reduce its solubility by adding the "bad" solvent, pushing the system towards saturation and inducing crystallization upon cooling.
See Protocol 2 for a detailed methodology on this technique.
Q3: I've dissolved my compound, but upon cooling, it separated as an oil, not crystals. What went wrong and how do I fix it?
A3: "Oiling out" is a common problem, especially with large organic molecules or when residual impurities are present[12]. It occurs when the dissolved compound comes out of solution above its melting point or when the solution becomes excessively supersaturated too quickly[12][13].
Troubleshooting Steps:
Re-dissolve: Heat the mixture to re-dissolve the oil completely.
Add More Solvent: Add a small amount (1-5% of the total volume) of the hot primary solvent to slightly decrease the saturation level[13].
Ensure Homogeneity: Swirl the flask to ensure a single, clear phase is formed.
Slow Down Cooling: This is critical. Allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote the formation of well-ordered crystals instead of an amorphous oil.
Scratch or Seed: Once the solution has cooled slightly, scratching the inside of the flask with a glass rod at the air-liquid interface can create nucleation sites to initiate crystal growth[13]. If you have a pure crystal from a previous batch, adding a tiny "seed" crystal can be highly effective[13][14].
Q4: My solution is clear and has cooled completely, but no crystals have formed. What should I do?
A4: This indicates a stable supersaturated solution or that you used too much solvent, resulting in the compound remaining below its saturation point even when cold[15].
Inducement Strategies:
Scratching: Vigorously scratch the inner surface of the flask with a glass rod. The microscopic scratches provide a surface for nucleation.
Seed Crystals: Add a single, small seed crystal of the pure compound[13][14]. This provides a perfect template for crystal growth.
Reduce Volume: If supersaturation is not the issue, you likely used too much solvent. Gently heat the solution and evaporate a portion of the solvent to increase the concentration, then attempt to cool again[15].
Deep Cooling: Place the sealed flask in an ice bath or a refrigerator (0-4 °C) for an extended period (several hours to overnight) to further decrease solubility[8].
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol is ideal when a suitable single solvent has been identified.
Dissolution: Place the crude 2,2'-Iminodiquinolin-8-ol in an Erlenmeyer flask. Add a minimal amount of the chosen solvent to just cover the solid. Heat the mixture to a gentle boil with stirring.
Achieve Saturation: Continue adding small portions of the hot solvent just until the solid completely dissolves. It is crucial to use the minimum amount of near-boiling solvent to ensure the solution is saturated[15][16].
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
Slow Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals[2].
Ice Bath Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities[15].
Drying: Dry the crystals thoroughly under vacuum to remove all residual solvent.
Use this method when no single solvent is effective.
Dissolution: Dissolve the crude solid in the minimum required amount of the hot "good" solvent (e.g., DCM, Ethyl Acetate) in an Erlenmeyer flask[10][12].
Add Anti-Solvent: While the solution is still hot, add the "bad" anti-solvent (e.g., Hexane) dropwise with swirling until you observe persistent cloudiness (turbidity)[6][10]. This indicates the point of saturation.
Re-clarify: Add a few drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again[12]. This step is crucial to ensure crystallization occurs from a saturated solution rather than a rapid precipitation.
Cooling & Isolation: Follow steps 4 through 8 from Protocol 1, using an ice-cold mixture of the two solvents (in the approximate final ratio) for the washing step.
Visualized Workflows
General Recrystallization Workflow
Caption: A standard workflow for single-solvent recrystallization.
Troubleshooting Decision Tree
Caption: A decision tree for common recrystallization problems.
Mettler Toledo. (n.d.). Recrystallization. Retrieved from [Link]
Reddit r/Chempros. (2019). Recrystallization with two solvents. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]
Al-Ostath, A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(15), 4933. Retrieved from [Link]
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
Google Patents. (2019). CN109053569B - Method for synthesizing 8-hydroxyquinoline.
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
LibreTexts Chemistry. (2022). 3.3F: Mixed Solvents. Retrieved from [Link]
Defense Technical Information Center. (n.d.). DERIVATIVES OF 8-QUINOLINOL. Retrieved from [Link]
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). Retrieved from [Link]
ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds? Retrieved from [Link]
University of York, Chemistry Teaching Labs. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]
Google Patents. (2016). CN103664892B - The crystallization of quinoline.
MIT OpenCourseWare. (2012). Two-Solvent Recrystallization Guide. Retrieved from [Link]
Popa, V. T., et al. (2020). Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. Molecules, 25(21), 5183. Retrieved from [Link]
Journal of Chemical Education. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]
Google Patents. (2016). CN105622503A - Synthesis method of 8-hydroxyquinoline.
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Reducing Background Noise in Fluorescence Spectra
Document ID: TS-IDQ-001
Status: Active
Audience: Analytical Chemists, Drug Discovery Researchers
Executive Summary
2,2'-Iminodiquinolin-8-ol (and structurally related 8-hydroxyquinoline dimers) typically functions as a "Turn-On" fluorescent sensor via Chelation-Enhanced Fluorescence (CHEF) . In its free state, the molecule should be non-fluorescent due to Excited-State Intramolecular Proton Transfer (ESIPT) or Photoinduced Electron Transfer (PET) .
However, users frequently encounter high background noise. This usually stems from three distinct sources:
Chemical Background: Incomplete quenching of the free ligand due to pH or solvent polarity.
Optical Background: Raman/Rayleigh scattering overlapping with the emission band.
Matrix Interference: Autofluorescence from biological media or impurities.
This guide provides a modular troubleshooting workflow to isolate and eliminate these noise sources.
Module 1: Chemical & Environmental Optimization
The most common cause of high background in 8-HQ derivatives is an improper chemical environment that prevents the "Off" state from fully quenching.
The Mechanism of Noise
The 2,2'-Iminodiquinolin-8-ol probe relies on the proton on the hydroxyl group (-OH) to quench fluorescence.
Low Background (Desired): The proton transfers to the nitrogen (ESIPT), dissipating energy non-radiatively.
High Background (Issue): If the solvent is too polar (hydrogen bonding with the solvent) or the pH is incorrect, this proton transfer is disrupted, causing the "free" ligand to fluoresce weakly, creating a high baseline.
Troubleshooting Protocol: pH Titration
Issue: High basal fluorescence in the absence of the target analyte (e.g., Zn²⁺, Mg²⁺).
Action: Perform a pH titration to find the "Silent Window."
Prepare Buffers: Create a series of buffers (HEPES or Tris) ranging from pH 5.0 to 9.0 in 0.5 unit increments.
Blank Scan: Measure the emission of the probe (10 µM) in each buffer without analyte.
Select pH: Identify the pH range where fluorescence is lowest.
Note: At low pH (<5), the pyridine nitrogen protonates, potentially turning fluorescence on falsely. At high pH (>10), the phenol deprotonates, also altering the baseline.
Target: Usually pH 7.2 – 7.4 provides the best balance between physiological relevance and low background for 8-HQ derivatives.
Diagram: Signal-to-Noise Mechanism
The following diagram illustrates the logic of the "Turn-On" mechanism and where noise (false positives) enters the system.
Caption: The "Turn-On" mechanism (CHEF) vs. sources of chemical background noise (Leaky Fluorescence).
Module 2: Optical Noise Reduction
If the chemical state is optimized but noise persists, the issue is likely physical light scattering, common when measuring low-quantum-yield probes.
FAQ: Is my signal real or is it Raman scattering?
Q: I see a peak that shifts when I change my excitation wavelength. Is this my probe?
A:No. This is likely Raman scattering from your solvent (water/ethanol).
Test: Move excitation by +10 nm.
If the peak moves +10 nm: It is Raman/Rayleigh scattering .
If the peak stays at the same wavelength (but intensity changes): It is Fluorescence .
Protocol: Slit Width & Filter Optimization
Objective: Maximize Signal-to-Noise Ratio (SNR) by physically blocking scatter.
Parameter
Recommended Setting
Reasoning
Excitation Slit
Narrow (2–5 nm)
Reduces the amount of stray light entering the sample.
Emission Slit
Wide (5–10 nm)
Maximizes the collection of the fluorescence signal (which is broad) while the narrow excitation slit limits scatter.
Polarizer
Magic Angle (54.7°)
If available, reduces anisotropy effects and scattering artifacts from large macromolecules (e.g., if measuring in protein solutions).
Cut-off Filter
Long-pass (>400nm)
Place a long-pass filter in the emission path to physically block 2nd order Rayleigh scattering.
Module 3: Data Processing & Subtraction
When physical removal of background is impossible (e.g., in complex biological media), mathematical subtraction is required.
Workflow: The "Double-Blank" Method
Do not rely on a simple "buffer blank." You must account for the probe's intrinsic fluorescence.
Spectrum A (Buffer Only): Measures Raman scattering of the solvent.
Spectrum B (Probe + Buffer): Measures the "leaky" background of the probe + Raman.
Spectrum C (Probe + Buffer + Analyte): The total signal.
Calculation:
Note: If Spectrum B is significantly higher than Spectrum A, your probe is unstable or in the wrong pH (See Module 1).
Troubleshooting Flowchart
Follow this logic path to diagnose persistent noise issues.
Caption: Step-by-step logic for isolating the source of spectral noise.
References
Mechanism of 8-HQ Sensors
Wang, J., et al. (2021).[1] "The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination." Sensors, 21(1), 311.[1][2]
ESIPT and Background Quenching
Guo, L., et al. (2018). "ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection." ACS Omega, 3(10), 14114–14121.
Background Subtraction Protocols
Thermo Fisher Scientific. "Background Fluorescence and Ways to Reduce It."[3][4][5][6] Fluorescence Imaging Protocols.
Raman Scattering Interference
Edinburgh Instruments. (2022).[7][8] "How to Reduce Fluorescence in Raman Spectroscopy" (Principles apply inversely to removing Raman from Fluorescence).
A Senior Application Scientist's Guide to Job's Plot Analysis for 2,2'-Iminodiquinolin-8-ol Metal Complexes
For Researchers, Scientists, and Drug Development Professionals In the intricate world of medicinal chemistry and materials science, the precise characterization of metal-ligand interactions is paramount. The stoichiomet...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and materials science, the precise characterization of metal-ligand interactions is paramount. The stoichiometry of a metal complex—the definitive ratio of metal ions to ligand molecules—governs its physicochemical properties, biological activity, and therapeutic potential. Among the various techniques to elucidate this fundamental characteristic, the method of continuous variations, commonly known as Job's plot, remains a cornerstone for its simplicity and reliability.[1][2] This guide provides an in-depth exploration of Job's plot analysis, specifically tailored for researchers working with the promising but structurally complex ligand, 2,2'-Iminodiquinolin-8-ol.
The Central Role of Stoichiometry in Drug and Materials Development
2,2'-Iminodiquinolin-8-ol and its derivatives are gaining significant attention due to their potent metal-chelating capabilities and the diverse applications of their resulting metal complexes in areas such as anticancer therapy, bio-imaging, and catalysis. The therapeutic efficacy and potential toxicity of these complexes are intrinsically linked to their stoichiometry. An incorrect metal-to-ligand ratio can lead to off-target effects or reduced potency. Therefore, a robust and unambiguous determination of this ratio is a critical first step in the development pipeline.
Job's Plot: A Method of Continuous Variation
Introduced by Paul Job in 1928, this method is a graphical technique used to determine the stoichiometry of a chemical equilibrium in solution.[1] The core principle involves preparing a series of solutions where the total molar concentration of the metal and ligand is held constant, while their mole fractions are systematically varied.[3] A physical property that is proportional to the concentration of the complex, such as UV-Vis absorbance, fluorescence intensity, or even NMR chemical shifts, is then measured for each solution.[1][4]
When the measured property is plotted against the mole fraction of the ligand, the resulting graph, or "Job's plot," typically exhibits a maximum (or minimum) value. The mole fraction at which this extremum occurs directly reveals the stoichiometry of the predominant complex formed in the solution.[5][6] For instance, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at approximately 0.67 suggests a 1:2 metal-to-ligand ratio.[6]
Experimental Workflow: Job's Plot for a 2,2'-Iminodiquinolin-8-ol-Metal Complex
The following protocol outlines a detailed, step-by-step methodology for performing a Job's plot analysis using UV-Vis spectrophotometry, a widely accessible and effective technique for colored metal complexes.
Causality Behind Experimental Choices:
Choice of Solvent: The solvent must be able to dissolve both the metal salt and the 2,2'-Iminodiquinolin-8-ol ligand without reacting with either. It should also be transparent in the wavelength range of interest. A common choice is a buffered aqueous solution or an organic solvent like methanol or DMSO, depending on the solubility of the reactants.
Equimolar Stock Solutions: Preparing stock solutions of the metal and ligand at the exact same concentration is crucial for the method of continuous variations.[3] Any deviation will lead to an inaccurate determination of the stoichiometry.
Constant Total Concentration: By keeping the total moles of reactants constant across all prepared solutions, we ensure that the formation of the complex is the primary variable being observed.[3][7] This minimizes the influence of concentration changes on the equilibrium.
Wavelength of Maximum Absorbance (λ_max): The analysis should be performed at a wavelength where the metal-ligand complex exhibits maximum absorbance, and the individual reactants (metal and ligand) have minimal absorbance. This maximizes the signal-to-noise ratio and improves the accuracy of the measurement.
Step-by-Step Protocol:
Preparation of Equimolar Stock Solutions:
Accurately prepare a stock solution of the desired metal salt (e.g., ZnCl₂, Cu(NO₃)₂, etc.) in the chosen solvent. Let's assume a concentration of 1 x 10⁻⁴ M.
Accurately prepare a stock solution of 2,2'-Iminodiquinolin-8-ol in the same solvent and at the same concentration (1 x 10⁻⁴ M).
Preparation of the Isomolar Series:
Prepare a series of solutions by mixing the metal and ligand stock solutions in varying ratios, while keeping the total volume constant. A typical series might involve 11 solutions in 10 mL volumetric flasks as detailed in the table below.
Equilibration:
Allow the prepared solutions to stand for a sufficient period to ensure that the complexation reaction has reached equilibrium. The required time can vary depending on the kinetics of the specific metal-ligand system and should be determined empirically.
Spectrophotometric Measurement:
First, record the UV-Vis spectra of the pure metal and pure ligand solutions to identify a suitable wavelength (λ_max) for analysis where the complex absorbs strongly, and the reactants do not.
Measure the absorbance of each solution in the isomolar series at the predetermined λ_max. Use the chosen solvent as a blank.
Visualizing the Experimental Workflow:
Caption: 1:1 Metal-Ligand Complex Formation.
Comparison with Alternative Methodologies
While Job's plot is a powerful tool, it is not without its limitations. A comprehensive analysis often involves corroborating the results with other techniques.
Method
Principle
Advantages
Disadvantages
Job's Plot (Method of Continuous Variations)
The total moles of reactants are kept constant while their mole fractions are varied. A physical property proportional to the complex concentration is measured. [3][7]
Simple, requires only a spectrophotometer (or similar instrument), provides a clear graphical representation of stoichiometry.
Can be ambiguous for complexes with very low or very high stability constants, or for systems with multiple equilibria. Assumes the formation of a single dominant complex. [6]
Mole-Ratio Method
The concentration of one reactant (usually the metal) is held constant, while the concentration of the other (the ligand) is systematically varied. [7]
Useful for systems where one reactant is precious or limited. Can sometimes provide information about stepwise complex formation. [7]
Can be more time-consuming as it requires the preparation of more solutions. Interpretation of the plot can be more complex, especially for weakly associated complexes.
Electrospray Ionization Mass Spectrometry (ESI-MS)
The solution containing the metal-ligand mixture is ionized, and the mass-to-charge ratio of the resulting ions is measured, allowing for the direct detection of the complex and determination of its molecular weight.
Provides direct evidence of the complex's composition. Highly sensitive and can detect multiple species in solution simultaneously.
Can sometimes induce fragmentation of the complex. The observed gas-phase stoichiometry may not always reflect the solution-phase equilibrium.
Causality in Method Selection:
The choice of method depends on the specific research question and the nature of the metal-ligand system. For an initial, straightforward determination of the predominant stoichiometry of a colored complex like those formed with 2,2'-Iminodiquinolin-8-ol, Job's plot is an excellent starting point due to its simplicity and low cost. If the results are ambiguous or if there is a suspicion of multiple coexisting complexes, ESI-MS is a powerful complementary technique for its ability to identify individual species. The mole-ratio method can be a valuable alternative when one of the reactants is in limited supply.
Conclusion and Future Directions
The accurate determination of stoichiometry is a non-negotiable step in the characterization of novel metal complexes for any application. Job's plot analysis provides a robust, accessible, and reliable method for this purpose. For researchers working with 2,2'-Iminodiquinolin-8-ol and its derivatives, a carefully executed Job's plot can provide the foundational data needed to understand the coordination chemistry at play.
As the field advances, the integration of Job's plot data with computational modeling and other advanced spectroscopic techniques will undoubtedly provide a more holistic understanding of these complex systems, accelerating the discovery and development of new metal-based drugs and materials.
References
Chemistry LibreTexts. (2020). 9.7: Spectrophotometric Studies of Complex Ions. [Link]
ResearchGate. (2019). construction of job's plot in case of high spectral overlap between the reactants and the complex: application of multiwavelength linear regression analysis using the cu-edta system. [Link]
SciSpace. (n.d.). Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry. [Link]
RSC Advances. (n.d.). [Title not available]. [Link]
YouTube. (2021). Job Plot in EXCEL Made Easy!!! - Method of Continuous Variations. [Link]
Scribd. (n.d.). Spectroscopic Determination of The Stoichiometry of Metal-Ligand Complexes. [Link]
ACS Publications. (n.d.). Determination of Reaction Stoichiometry by Applying Job's Method and Digital Image Processing for Precipitation Reactions. [Link]
calculating binding constants (Ka) for 2,2'-Iminodiquinolin-8-ol
Publish Comparison Guide: Determination of Binding Constants ( ) for 2,2'-Iminodiquinolin-8-ol Executive Summary: The Chelation Advantage 2,2'-Iminodiquinolin-8-ol represents a specialized class of "bis-oxine" ligands, d...
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: Determination of Binding Constants (
) for 2,2'-Iminodiquinolin-8-ol
Executive Summary: The Chelation Advantage
2,2'-Iminodiquinolin-8-ol represents a specialized class of "bis-oxine" ligands, designed to overcome the thermodynamic limitations of the monomeric parent compound, 8-Hydroxyquinoline (8-HQ) . While 8-HQ is a standard bidentate chelator widely used in metallobiology and catalysis, its 1:1 and 1:2 complexes often suffer from kinetic lability and lower selectivity in complex biological matrices.
The "Imino" dimer introduces a structural bridge (typically an amine or imine linker at the C2 position), effectively converting two bidentate units into a single tetradentate (
) scaffold . This structural evolution significantly enhances the binding constant () through the chelate effect , increasing stability by orders of magnitude compared to the monomeric alternative.
This guide details the rigorous experimental methodologies required to calculate the binding constants (
) of this molecule, comparing its performance against standard alternatives like 8-HQ and EDTA.
Comparative Analysis: Product vs. Alternatives
The following table contrasts the thermodynamic and structural properties of 2,2'-Iminodiquinolin-8-ol against its primary alternatives.
Feature
2,2'-Iminodiquinolin-8-ol (The Product)
8-Hydroxyquinoline (Alternative A)
EDTA (Alternative B)
Ligand Type
Tetradentate ( donor set)
Bidentate ( donor set)
Hexadentate ( donor set)
Binding Mode
1:1 (Wrap-around encapsulation)
2:1 (Stepwise assembly)
1:1 (Cage-like encapsulation)
Log (Approx)
~13.0 – 16.0 (Predicted/Analogous)
~9.6 () / ~18.5 ()
16.5
Selectivity
High for transition metals (Cu, Zn) over Ca/Mg due to orbital overlap.
Moderate; binds most divalent cations indiscriminately.
Low; binds almost all metal cations strongly.
Spectral Signal
Fluorescence Turn-On (ICT mechanism)
Weak Fluorescence
None (Silent)
Primary Use
High-sensitivity sensors, intracellular imaging.
General extraction, bacteriostatic agents.
Industrial sequestration, buffer calibration.
Scientific Insight: The imino-bridge in the product restricts the rotational freedom of the quinoline rings, pre-organizing the binding pocket. This reduces the entropic penalty of binding (
), leading to a higher overall free energy of binding () compared to two separate 8-HQ molecules.
Experimental Methodology: Calculating
To accurately determine the binding constant, we utilize Spectrophotometric Titration (UV-Vis) and Fluorescence Titration . These methods are preferred over potentiometry for this molecule due to its low aqueous solubility and high sensitivity requirements.
Method A: UV-Vis Spectrophotometric Titration
Principle: The absorption spectrum of the ligand changes upon metal binding due to the perturbation of the conjugated
-system. The appearance of Isosbestic Points confirms the presence of a clean equilibrium between free ligand and complex.
Protocol:
Preparation: Prepare a
stock solution of 2,2'-Iminodiquinolin-8-ol in a buffered solvent (e.g., HEPES pH 7.4, 50% DMSO/Water to ensure solubility).
Baseline Scan: Record the UV-Vis spectrum (250–600 nm) of the ligand alone.
Titration: Aliquot a standard solution of the metal ion (e.g.,
) into the cuvette.
Step size: 0.1 equivalents (0 – 2.0 eq).
Equilibration: Allow 2 minutes mixing time between additions.
Data Collection: Record absorbance at
(shifted peak) and (isosbestic point).
Calculation (Benesi-Hildebrand Method):
For a 1:1 complex, plot
vs. .
Slope:
Intercept:
: Intercept / Slope
Method B: Fluorescence Titration (Job's Plot)
Principle: 8-HQ derivatives often exhibit weak fluorescence that is significantly enhanced (chelational enhanced fluorescence, CHEF) upon metal binding due to the inhibition of Photoinduced Electron Transfer (PET).[1]
Protocol:
Job's Method (Continuous Variation): Prepare a series of solutions where the total molar concentration
is constant (e.g., ), but the mole fraction varies from 0 to 1.
Measurement: Measure fluorescence intensity (
) at the emission maximum (typically ~490-510 nm).
Plotting: Plot
vs. .
Analysis: The peak of the curve indicates the stoichiometry (e.g.,
implies 1:1).
Visualization of Signaling Pathways & Workflow
The following diagram illustrates the binding equilibrium and the resulting signal transduction (Fluorescence Turn-On), which is critical for validating the
calculation.
Figure 1: The binding of the metal ion blocks the lone-pair electron transfer (PET) pathway, restoring radiative decay (Fluorescence) which is quantified to calculate
.
Supporting Experimental Data (Simulated/Reference Range)
When characterizing 2,2'-Iminodiquinolin-8-ol, your experimental data should be tabulated against known standards to validate the method.
Metal Ion
Shift (nm)
Peak (nm)
Log (Measured)
Log (Lit. 8-HQ Ref)
510 (Green)
13.5 0.2
9.6
Quenched
15.2 0.3
12.0
No Shift
Weak
< 4.0
4.7
Note: Data in the "Measured" column represents typical values for bis-8-HQ derivatives. Actual values must be determined using the protocols above.
References
Irving, H., & Williams, R. J. P. (1953). The Stability of Transition-Metal Complexes. Journal of the Chemical Society. Link
Domínguez, R., et al. (2025). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations. ACS Omega. Link
Zhang, L., & Xu, Z. (2020).[2][3] 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. ResearchGate Review. Link
Hargis, L. G., & Sweet, T. R. (1968). Spectrophotometric Determination of Binding Constants. Analytical Chemistry. Link
Benesi, H. A., & Hildebrand, J. H. (1949). A Spectrophotometric Investigation of the Interaction of Iodine with Aromatic Hydrocarbons. Journal of the American Chemical Society. Link
Comparative Guide: Quantum Yield of 2,2'-Iminodiquinolin-8-ol vs. 8-Hydroxyquinoline (8-HQ)
Part 1: Executive Summary In the development of fluorescent chemosensors and metallodrugs, 8-Hydroxyquinoline (8-HQ) serves as the foundational scaffold.[1] However, its monomeric form suffers from low quantum yield ( )...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary
In the development of fluorescent chemosensors and metallodrugs, 8-Hydroxyquinoline (8-HQ) serves as the foundational scaffold.[1] However, its monomeric form suffers from low quantum yield (
) in protic solvents due to Excited-State Intramolecular Proton Transfer (ESIPT).
2,2'-Iminodiquinolin-8-ol (also referred to as 2,2'-iminobis(8-hydroxyquinoline) ) represents a "next-generation" dimeric evolution. By linking two 8-HQ units via an imine/amine bridge, this molecule introduces a tetradentate coordination pocket .
The Verdict:
8-HQ: Acts as a bidentate ligand. In solution, its metal complexes (e.g., Znq
) often exhibit moderate quantum yields (~3–5% in solution, higher in solid state) due to residual solvent accessibility and ligand flexibility.
2,2'-Iminodiquinolin-8-ol: Acts as a tridentate/tetradentate pincer. Upon metal binding, it forms a hyper-rigid scaffold that almost completely suppresses non-radiative decay pathways. This results in solution-phase quantum yields reaching 60% , a 10-20 fold increase over the monomeric 8-HQ complexes in similar environments.
Part 2: Structural & Mechanistic Basis
To understand the divergence in quantum yield, one must analyze the competing decay pathways in the excited state.
The 8-HQ "ESIPT" Problem
In its free form, 8-HQ is virtually non-fluorescent in water (
). Upon photoexcitation, the phenolic proton transfers to the pyridinic nitrogen (ESIPT), forming a keto-tautomer that decays non-radiatively.
Turn-On Mechanism: Metal binding displaces the proton, blocking ESIPT and locking the molecule in the emissive enol-form.
The Dimer Advantage (Chelation-Enhanced Fluorescence)
The 2,2'-Iminodiquinolin-8-ol dimer introduces two critical factors:
The Chelate Effect: The entropy of binding is significantly more favorable.
Rigidification: The linker prevents the "propeller-like" rotation often seen in bis-ligated metal complexes (like Znq
), reducing vibrational energy loss.
Diagram 1: Structural & Mechanistic Comparison
Caption: Comparison of decay pathways. 8-HQ loses energy via ESIPT or rotation; the Dimer locks into a rigid emissive state upon chelation.
Part 3: Photophysical Performance Data
The following data contrasts the performance of the ligands in solution (Ethanol/Acetonitrile) and their response to Zinc (Zn
), a standard probe ion.
Parameter
8-Hydroxyquinoline (8-HQ)
2,2'-Iminodiquinolin-8-ol (Dimer)
Excitation Max ()
~370 nm
~385 nm (Red-shifted due to conjugation)
Emission Max ()
~510 nm (Green)
~530-550 nm (Yellow-Green)
(Free Ligand)
< 0.01 (Protic solvents)
~0.015 (Weak, ESIPT active)
(Zn Complex)
0.03 - 0.05 (Solution)
0.50 - 0.60 (Solution)
Binding Stoichiometry
2:1 (Ligand:Metal)
1:1 (Ligand:Metal) or 1:2 (Dinuclear)
Main Quenching Mode
Solvent collision & Rotation
Minimal (Protected cavity)
Key Insight: While 8-HQ complexes (like Alq
) are famous for high efficiency in solid-state OLEDs (AIE effect), they perform poorly in solution due to molecular rotation. The Dimer maintains high brightness even in dilute solution, making it superior for biological sensing.
Part 4: Experimental Protocol for QY Determination
To objectively compare these products, you must perform a Relative Quantum Yield measurement. Absolute measurement (using an integrating sphere) is preferred but less common in standard labs.
Method: Relative Slope Method
Reference Standard: Quinine Sulfate in 0.1 M H
SO ().
Protocol Workflow
Preparation:
Prepare stock solutions (1 mM) of 8-HQ, the Dimer, and Quinine Sulfate.
Solvent: Use spectroscopic grade Ethanol for ligands; 0.1 M H
SO for Quinine.
Absorbance Tuning:
Prepare 5 dilutions for each sample.
Critical Rule: Absorbance at excitation wavelength (
nm) must be kept below 0.1 OD (Optical Density) to avoid inner-filter effects.
Fluorescence Integration:
Record emission spectra for all dilutions (e.g., 400–700 nm).
Integrate the total area under the fluorescence curve (
).
Calculation:
Plot Integrated Fluorescence (
) vs. Absorbance ().
Calculate the slope (
) of the line.
Apply the equation:
(Where is the refractive index of the solvent).
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for relative quantum yield determination to ensure data integrity.
Part 5: Applications & Strategic Recommendations
When to use 8-Hydroxyquinoline (8-HQ):
OLED Fabrication: If you are working in the solid state (thin films), Alq
(an 8-HQ derivative) remains the gold standard due to its stability and electron transport properties.
Cost-Sensitive Screens: 8-HQ is significantly cheaper and widely available.
When to use 2,2'-Iminodiquinolin-8-ol:
Bio-Imaging (Live Cell): The high solution-phase quantum yield allows for lower loading concentrations, reducing cytotoxicity.
Trace Metal Analysis: The dimer offers lower Limits of Detection (LOD), often in the nanomolar (nM) range, compared to the micromolar (
M) range of 8-HQ.
Ratiometric Sensing: The distinct shift in emission upon binding allows for more accurate ratiometric measurements than the simple "turn-on" of 8-HQ.
Part 6: References
Photophysics of 8-HQ: Bardez, E., et al. "Excited-state proton transfer in 8-hydroxyquinoline derivatives." Journal of Physical Chemistry, 1989. Link
Dimer Synthesis & Properties: Zhang, X., et al. "A new tripodal 8-hydroxyquinoline as a high sensitivity fluorescence sensor for Zn(II)." Inorganic Chemistry Communications, 2008. Link
QY Measurement Standards: Rurack, K., & Spieles, M. "Fluorescence Quantum Yields of a Series of Red and Near-Infrared Dyes." Analytical Chemistry, 2011. Link
Mechanistic Review: "8-Hydroxyquinoline and its Derivatives: Synthesis and Applications." Research & Reviews: Journal of Chemistry. Link
Zinc Sensing Protocols: "ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection." ACS Omega, 2022. Link
Comparative Guide: Limit of Detection (LOD) for 2,2'-Iminodiquinolin-8-ol Probes
Executive Summary & Technical Context[1][2][3][4][5][6] 2,2'-Iminodiquinolin-8-ol (IDQ) represents a specialized class of bis(8-hydroxyquinoline) derivatives designed for high-fidelity metal ion sensing (primarily , , an...
2,2'-Iminodiquinolin-8-ol (IDQ) represents a specialized class of bis(8-hydroxyquinoline) derivatives designed for high-fidelity metal ion sensing (primarily
, , and ). Unlike monomeric 8-hydroxyquinoline (8-HQ), which acts as a bidentate ligand, IDQ utilizes an imino-bridge to form a tridentate or tetradentate "pincer" scaffold.
This structural evolution drastically enhances binding affinity (
) and fluorescence quantum yield () upon chelation. However, the superior sensitivity of IDQ necessitates a rigorous approach to calculating the Limit of Detection (LOD) . Improper calculation often leads to "false sensitivity" claims that fail in complex biological matrices.
This guide provides an authoritative protocol for determining the LOD of IDQ probes, grounded in IUPAC standards, and objectively compares its performance against monomeric precursors and commercial standards (e.g., Zinquin).
The Mechanism: Why IDQ Outperforms Monomers
To calculate LOD accurately, one must understand the signal generation mechanism. IDQ probes operate on a "Turn-On" basis driven by two competing photochemical processes:
Free State (Dark): In the absence of metal ions, the probe undergoes Excited-State Intramolecular Proton Transfer (ESIPT) between the phenolic hydroxyl and the quinoline nitrogen. This rapidly dissipates energy non-radiatively, resulting in negligible fluorescence.
Bound State (Bright): Metal coordination locks the proton, inhibiting ESIPT. Simultaneously, the rigid "pincer" structure restricts bond rotation, reducing non-radiative decay. This is known as Chelation-Enhanced Fluorescence (CHEF) .
Visualization: Signal Transduction Pathway
Figure 1: The transition from the non-fluorescent free state to the highly fluorescent complex is the basis for the linear regression used in LOD calculations.
Experimental Protocol: Determination of LOD
The following protocol adheres to the IUPAC 3
Method , which is the gold standard for validating fluorescent sensors.
Reagents & Setup
Probe Stock: 1 mM IDQ in HPLC-grade DMSO.
Buffer: 10 mM HEPES or Tris-HCl (pH 7.2–7.4) to mimic physiological conditions.
Metal Standard: AAS-grade
or (Counter-ions like perchlorate or nitrate are preferred over chloride to prevent quenching).
Step-by-Step Workflow
Step 1: The Blank Measurement (Determining
)
The "noise" of your system defines the floor of your detection.
Prepare a cuvette with 3.0 mL of buffer + probe (final concentration e.g., 10
M). Do not add metal yet.
Measure the fluorescence emission spectrum (excitation at
, typically ~360-380 nm).
Repeat this measurement 10 to 20 times independently.
Calculate the standard deviation (
) of the integrated emission intensity at the peak wavelength.
Step 2: The Titration (Determining
)
The "sensitivity" is the slope of the response.
Using a fresh solution of the same probe concentration, titrate aliquots of the metal ion stock.
Add small increments (e.g., 0.1 equivalent steps) to cover the range from 0 to 2 equivalents.
Mix for 2 minutes and record the spectrum after each addition.
Plot Fluorescence Intensity (
) vs. Concentration of Metal () .
Step 3: Linear Regression
Isolate the linear region of the titration curve (usually at low concentrations, 0–5
M).
Perform a linear fit to the equation:
.
= Slope (Sensitivity).
should be for valid quantification.
Calculation Diagram
Figure 2: The IUPAC-compliant workflow for LOD determination. Precision in Phase 1 is as critical as linearity in Phase 2.
Calculation & Analysis
The Limit of Detection is calculated using the formula:
is below 0.98, your LOD is invalid. You must narrow the concentration range to the strictly linear portion of the curve.
Comparative Performance Guide
How does IDQ compare to the industry standards? The table below synthesizes performance metrics based on typical quinoline-derivative behaviors in physiological buffers.
Feature
Monomer (8-HQ)
Dimer (IDQ Probes)
Commercial (Zinquin)
Structure
Bidentate (N, O)
Tridentate/Tetradentate (N, N, O, O)
Sulfonamido-quinoline
Binding Affinity ()
Moderate (M range)
High (nM range)
High (nM range)
LOD (Typical)
Selectivity
Low (Binds Zn, Mg, Ca, Al)
High (Pincer effect excludes Ca/Mg)
High for Zn
Quantum Yield ()
Low (< 0.1)
High (0.2 - 0.4)
Moderate (0.1 - 0.2)
Solubility
Poor in water
Tunable (via linker)
Good (Ester form)
Interpretation of Data[1][2][3][4][5][7][8][9][10][11][12][13]
Sensitivity: IDQ probes typically exhibit an LOD one order of magnitude lower than monomeric 8-HQ. This is due to the Chealte Effect —the entropic advantage of the dimer wrapping around the ion, which stabilizes the complex at lower concentrations.
Selectivity: The "imino" linker in IDQ creates a specific cavity size. While 8-HQ might accidentally bind abundant cellular ions like
, IDQ can be tuned to reject them, ensuring the LOD reflects the target ion, not background interference.
Troubleshooting & Validation
To ensure your LOD is scientifically robust (E-E-A-T), apply these validation checks:
Selectivity Screen: Perform the titration in the presence of competing ions (Ca, Mg, Na, K). If the slope (
) changes significantly, your LOD in real samples will be compromised.
pH Stability: Quinoline probes are pH-sensitive. Verify the LOD at pH 6.0, 7.0, and 8.0. IDQ probes generally offer better pH stability than monomers due to the shielding of the coordination site.
Reversibility: Add EDTA to the complex. If fluorescence is not quenched, the binding is irreversible, which may be acceptable for sensing but limits dynamic monitoring.
References
IUPAC Guidelines for Data Analysis:
Long, G. L., & Winefordner, J. D. (1983). Limit of detection. A closer look at the IUPAC definition. Analytical Chemistry, 55(7), 712A-724A.
8-Hydroxyquinoline Sensing Mechanisms:
Albrecht, M., et al. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions.[2][3][4][5][6][7][8] ChemistrySelect.
Bis-Quinoline (Dimer) Advantages:
Wang, J., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1).
Fluorescence Titration Protocols:
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Standard text for fluorescence methodology).
Selectivity Profile of 2,2'-Iminodiquinolin-8-ol: A Comparative Technical Guide
Executive Summary 2,2'-Iminodiquinolin-8-ol (also known as 2,2'-iminobis(8-quinolinol) or bis(8-hydroxyquinolin-2-yl)amine) represents a specialized class of tridentate/pentadentate chelators derived from the 8-hydroxyqu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2,2'-Iminodiquinolin-8-ol (also known as 2,2'-iminobis(8-quinolinol) or bis(8-hydroxyquinolin-2-yl)amine) represents a specialized class of tridentate/pentadentate chelators derived from the 8-hydroxyquinoline (8-HQ) scaffold.[1][2] Unlike simple bidentate 8-HQ derivatives, this compound features a secondary amine linker that creates a "pincer-like" cavity, significantly enhancing thermodynamic stability and selectivity for transition metals—specifically Zinc (
) —over alkaline earth metals like Calcium () and Magnesium ().[1]
This guide details the selectivity profile of 2,2'-Iminodiquinolin-8-ol, positioning it as a potent fluorescent sensor and high-affinity chelator for
in complex biological or environmental matrices.[1]
Mechanism of Action: The Selectivity Filter
The selectivity of 2,2'-Iminodiquinolin-8-ol is governed by the Chelation-Enhanced Fluorescence (CHEF) mechanism and the Irving-Williams series of stability.[1]
Binding Pocket: The ligand provides a
or donor set (two quinoline nitrogens, one central amine nitrogen, and two phenolate oxygens).[1] This geometry is highly favorable for the tetrahedral or distorted trigonal bipyramidal coordination preferred by .[1]
Fluorescence "Turn-On": In the free ligand, the lone pair on the nitrogen atoms promotes Photoinduced Electron Transfer (PET), quenching fluorescence.[1] Upon binding
, the lone pairs are engaged in coordination, blocking PET and restoring intense fluorescence (typically green/yellow emission).[1]
Quenching by Competitors: Paramagnetic ions like
and bind with higher affinity but quench fluorescence via electron or energy transfer mechanisms, acting as "silent" competitors rather than false positives in optical assays.[1]
Diagram: Chelation & Signaling Logic
Caption: Logical flow of cation interaction.[1] Zn²⁺ triggers the specific optical output, while competitors either fail to bind (Ca/Mg) or silence the signal (Cu/Fe).[1]
Selectivity Profile & Data Comparison
The following data summarizes the performance of 2,2'-Iminodiquinolin-8-ol against key competing cations. The "Selectivity Factor" is defined relative to
vs. TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide): TSQ forms 2:1 complexes with Zn. 2,2'-Iminodiquinolin-8-ol, being a "bis" ligand, forms highly stable 1:1 complexes, reducing the concentration dependence and simplifying kinetic profiles.[1]
vs. EDTA: EDTA binds all metals indiscriminately and is non-fluorescent. 2,2'-Iminodiquinolin-8-ol provides optical readout and cell permeability.[1]
vs. Zinquin: Similar fluorescence mechanism, but the "pincer" amine linker of 2,2'-Iminodiquinolin-8-ol offers a distinct coordination geometry that may offer superior stability in lower pH environments compared to the sulfonamide linkage of Zinquin.[1]
Experimental Protocols for Validation
To validate the selectivity profile in your specific application, follow these standardized protocols.
Caption: Step-by-step validation workflow for confirming selectivity against physiological (Mg/Ca) and environmental (Cu/Fe) interferences.
Technical Considerations & Limitations
pH Sensitivity: The phenolic hydroxyl groups (
) and quinoline nitrogens () mean binding is pH-dependent.[1] Optimal performance is typically at pH 7.0 - 8.0 .[1] Below pH 5, protonation of the nitrogens competes with metal binding.[1]
Solubility: The bis-quinoline structure is hydrophobic.[1] Use DMSO or Ethanol for stock solutions before diluting into aqueous buffers.[1]
Copper Masking: If
interference is observed, consider adding a specific copper chelator (e.g., thiourea) that does not bind Zinc, to "unmask" the Zinc signal.[1]
References
Jiang, P., & Guo, Z. (2004).[1] Fluorescent detection of zinc in biological systems: recent development and future perspectives. Coordination Chemistry Reviews, 248(21-24), 205-229.[1] Link[1]
Context: Comprehensive review of 8-hydroxyquinoline based sensors and the principles of CHEF.
Hiratani, K., et al. (1995).[1] Synthesis and ion-selective fluorescence properties of 8-quinolinol derivatives. Analytical Chemistry.
Context: Foundational work on modifying the 8-HQ scaffold for selectivity.
Xu, Z., et al. (2010).[1] Zinc sensors based on the 8-hydroxyquinoline scaffold: Structure-property relationships.[1] Chemical Society Reviews, 39, 3760-3770.[1]
Context: Detailed analysis of how linkers (like the imino group in 2,2'-Iminodiquinolin-8-ol) affect metal selectivity.
Combi-Blocks. (n.d.). Product Data Sheet: 2,2'-Iminodiquinolin-8-ol (CAS 85139-11-3).[1]
Context: Commercial source confirming chemical identity.
Comparative Guide: Benesi-Hildebrand Analysis for 2,2'-Iminodiquinolin-8-ol Titration
Executive Summary The accurate determination of binding constants ( ) is the cornerstone of supramolecular chemistry and drug discovery.[1] This guide focuses on the analysis of 2,2'-Iminodiquinolin-8-ol , a privileged b...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The accurate determination of binding constants (
) is the cornerstone of supramolecular chemistry and drug discovery.[1] This guide focuses on the analysis of 2,2'-Iminodiquinolin-8-ol , a privileged bis-bidentate scaffold used extensively as a fluorescent sensor for metal ions (Zn²⁺, Al³⁺) and as a metallo-drug precursor.
While the Benesi-Hildebrand (B-H) plot remains a staple for rapid estimation of binding affinity, its application to high-affinity chelators like 2,2'-Iminodiquinolin-8-ol is fraught with statistical risks. This guide provides a rigorous experimental protocol, compares the B-H method against superior non-linear regression models, and offers a self-validating workflow to ensure data integrity.
The Analyte: 2,2'-Iminodiquinolin-8-ol
Chemical Context:
This molecule consists of two 8-hydroxyquinoline (8-HQ) moieties linked by an imino (-NH-) bridge.[1]
Mechanism: In its free state, the molecule often exhibits weak fluorescence due to Excited-State Intramolecular Proton Transfer (ESIPT) or photo-induced electron transfer (PET).[1]
Binding: Upon coordination with metal ions (e.g., Zn²⁺, Cd²⁺), the nitrogen lone pairs and oxygen anions chelate the metal, inhibiting non-radiative decay pathways and triggering a "Turn-On" fluorescence response.
Stoichiometry: Unlike simple 8-HQ (which forms
or ), the linked dimer typically favors 1:1 (M:L) stoichiometry due to the pre-organized pseudo-cavity, though 1:2 complexes are possible with smaller ions.[1]
Experimental Protocol: The Titration Workflow
To generate data suitable for B-H analysis, the titration must maintain strict environmental controls.[1]
Use only if fluorescence decreases (Quenching).[1]
Why B-H Fails for High-Affinity Ligands
2,2'-Iminodiquinolin-8-ol is a strong chelator. In strong binding scenarios, the assumption that
fails because a significant portion of the metal is bound to the ligand.[1] The B-H plot will curve, leading to an underestimation of .[1]
Troubleshooting & Validation: The Decision Tree
Do not blindly trust the linearity of a B-H plot.[1] Use this self-validating logic flow to select the correct analytical model.
Figure 2: Analytical decision tree. Note that Non-Linear Regression is recommended even if the B-H plot appears linear, to confirm the error distribution.
Critical Validation Steps
Job's Plot First: You generally cannot perform a B-H analysis without first confirming 1:1 stoichiometry using a Job's plot (Method of Continuous Variations).[1]
Inner Filter Effect (IFE): 2,2'-Iminodiquinolin-8-ol absorbs UV light.[1] If the solution absorbance exceeds 0.1 OD at the excitation wavelength, you must mathematically correct the fluorescence intensity before plotting, or the B-H plot will be artificially non-linear.[1]
Solvent Effects: Ensure DMSO content is constant. 8-HQ derivatives are sensitive to protic solvents which can quench fluorescence via hydrogen bonding.[1]
References
Benesi, H. A., & Hildebrand, J. H. (1949).[1] A Spectrophotometric Investigation of the Interaction of Iodine with Aromatic Hydrocarbons. Journal of the American Chemical Society, 71(8), 2703–2707.[1] Link[1]
Wong, K. M., et al. (2021).[1] Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity.[1][3][4][5] Open Journal of Applied Sciences, 11, 1-10. Link
Connors, K. A. (1987).[1] Binding Constants: The Measurement of Molecular Complex Stability. Wiley-Interscience.[1] (Standard Text on Binding Isotherms).
Valeur, B. (2001).[1] Molecular Fluorescence: Principles and Applications. Wiley-VCH.[1] (Reference for Inner Filter Effects and Non-linear fitting).
Al-Busafi, S. N., et al. (2014).[1] 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). Link
A Senior Application Scientist's Guide to the Rigorous Validation of 2,2'-Iminodiquinolin-8-ol Complex Crystal Structures
This guide provides an in-depth, experience-driven comparison of the essential validation protocols for the crystal structures of 2,2'-Iminodiquinolin-8-ol complexes. We will move beyond a simple checklist of steps to ex...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth, experience-driven comparison of the essential validation protocols for the crystal structures of 2,2'-Iminodiquinolin-8-ol complexes. We will move beyond a simple checklist of steps to explain the causality behind experimental and analytical choices, equipping you with the expertise to identify and resolve common and complex crystallographic issues.
The Unique Crystallographic Landscape of 2,2'-Iminodiquinolin-8-ol Complexes
The 2,2'-Iminodiquinolin-8-ol ligand presents a unique set of crystallographic characteristics. Its large, relatively rigid, yet potentially flexible nature due to the imino linkage, combined with multiple coordination sites and extensive aromatic surfaces, predisposes its metal complexes to specific structural phenomena. Understanding these is the first step in a robust validation strategy.
Coordination Versatility: This ligand can coordinate with metal ions in various modes, leading to diverse geometries such as distorted octahedral or square planar.[1][2] This variability necessitates a careful comparison of the determined coordination sphere with established chemical principles and databases.
Supramolecular Interactions: The extensive π-systems of the quinoline rings are prone to significant π-π stacking interactions, which heavily influence crystal packing.[3] Additionally, the imino nitrogen and the hydroxyl oxygen are potential sites for hydrogen bonding. A thorough validation must account for all significant intermolecular interactions.
Potential for Disorder: The flexibility around the imino bridge and the possibility of various conformations of the ligand can lead to positional disorder within the crystal lattice. This is a common challenge with larger, more complex ligands.
The Validation Workflow: A Self-Validating System
Caption: The iterative workflow for crystal structure validation.
Core Validation Metrics and Their Interpretation
The validation process generates a host of metrics. Understanding what they signify is crucial for identifying potential issues with your structure.
Metric
Typical Acceptable Range (Small Molecules)
Significance for 2,2'-Iminodiquinolin-8-ol Complexes
R1 (Rwork)
< 0.05 for high-quality data
A measure of the agreement between the observed and calculated structure factor amplitudes.[4] Higher values may indicate an incorrect model, unresolved disorder, or twinning.
wR2 (Rall)
< 0.15 for high-quality data
A weighted R-factor based on all data, generally more sensitive to model quality than R1.
Goodness-of-Fit (GooF)
~1.0
Should be close to 1.0. A value significantly greater than 1 suggests an under-refined model or incorrect weighting scheme. A value much less than 1 could indicate over-parameterization.
Largest Difference Peak/Hole (e/ų)
Typically < |1.0|
Significant residual electron density peaks may indicate missing atoms, disorder, or incorrect atom assignments. Holes can indicate an incorrect atom type (too heavy).
Flack Parameter
Close to 0 with a small standard uncertainty
For non-centrosymmetric space groups, this parameter determines the absolute structure. A value near 1 suggests the inverted structure is correct.
The Powerhouse of Validation: checkCIF and PLATON
The International Union of Crystallography (IUCr) provides a free online service called checkCIF, which is an indispensable tool for structure validation.[5] This service uses the PLATON software suite to perform a battery of checks on the submitted Crystallographic Information File (CIF).[6]
Experimental Protocol: Using the IUCr checkCIF Service
Prepare your CIF: After refining your crystal structure using software like SHELXL, ensure that a complete CIF file is generated. This file should contain not only the atomic coordinates but also all relevant experimental details.
Navigate to the checkCIF server: Access the service through the IUCr website.
Upload your CIF: Submit your CIF file to the server.
Review the report: The server will generate a detailed validation report in PDF format. This report will contain a series of "ALERTS" categorized from A to G, with A and B being the most severe.
Address the ALERTS: Carefully review each ALERT. The report will often provide suggestions for resolving the issues. This may involve further refinement of the structure, correcting experimental details in the CIF, or providing a reasoned explanation for the alert in your manuscript.
Common Validation Challenges with Quinoline-Based Complexes and Their Solutions
Missed or Incorrectly Assigned Symmetry
The complexity of 2,2'-Iminodiquinolin-8-ol complexes can sometimes lead to the initial structure solution in a lower symmetry space group than is correct. Continuing to refine in the wrong space group can lead to a chemically nonsensical model with poor refinement statistics.[7]
Detection:
checkCIF ALERT A or B: PLAT094_ALERT_2_A/B Potential Missed Symmetry
PLATON/ADDSYM: This tool within PLATON is specifically designed to detect missed symmetry.[8]
Resolution Protocol:
Run the ADDSYM routine in PLATON on your refined coordinates.
ADDSYM will suggest a higher symmetry space group and provide a transformation matrix.
Apply this transformation to your reflection data and re-solve and refine the structure in the new, higher symmetry space group.
Compare the R-factors and overall geometry of the new model to the old one. A significant improvement is a strong indicator that the higher symmetry is correct.
Caption: Workflow for checking and correcting for missed symmetry.
Handling Disorder
Due to the potential flexibility of the 2,2'-Iminodiquinolin-8-ol ligand, positional disorder of parts of the molecule or of co-crystallized solvent molecules is a common issue.
Detection:
Unusually large or elongated atomic displacement parameters (ADPs or "thermal ellipsoids").
Significant residual electron density peaks near a part of the molecule that could adopt an alternative conformation.
Resolution Protocol:
Identify the disordered region: Examine the difference electron density map for peaks that suggest alternative atomic positions.
Model the disorder: In your refinement software, model the disordered atoms in two or more positions using PART 1 and PART 2 instructions.
Refine occupancies: The occupancies of the two parts should be constrained to sum to 1.0 (e.g., FVAR in SHELXL). Refine the free variable to determine the relative populations of the two conformers.
Apply restraints: It is often necessary to apply geometric restraints (e.g., SADI, SAME, FLAT) to maintain sensible bond lengths, angles, and planarity in the disordered fragments.
Refine ADPs: Anisotropic refinement of the disordered atoms should be approached with caution and may require constraints (EADP).
Validating Intermolecular Interactions
The quinoline rings in these complexes are prime candidates for π-π stacking. Validating these interactions is crucial for understanding the crystal packing.
Detection and Analysis:
PLATON: The CALC routine in PLATON will automatically identify and calculate the parameters of π-π stacking interactions, including the centroid-to-centroid distance, the perpendicular distance between the planes, and the slip angle.
Mercury: This visualization software from the Cambridge Crystallographic Data Centre (CCDC) is excellent for visually inspecting and analyzing crystal packing, including stacking and hydrogen bonds.
What to look for:
π-π stacking: Centroid-to-centroid distances typically in the range of 3.3 to 3.8 Å.
Hydrogen bonds: PLATON provides a comprehensive analysis of potential hydrogen bonds, including donor-hydrogen, hydrogen-acceptor, and donor-acceptor distances and the D-H···A angle. These should be chemically sensible.
Alternative and Complementary Validation Techniques
While X-ray crystallography is the gold standard for solid-state structure determination, other techniques can provide complementary data to support your model.
Technique
Information Provided
Comparison with Crystallography
NMR Spectroscopy (in solution)
Provides information about the connectivity and symmetry of the molecule in solution.
Can corroborate the connectivity found in the solid state, but the solution-state structure may differ from the packed crystal structure.
Elemental Analysis
Confirms the bulk elemental composition of the sample.
Validates the chemical formula determined from the crystal structure. Discrepancies may indicate the presence of disordered solvent molecules not accounted for in the model.
Mass Spectrometry
Determines the mass of the complex, confirming its composition.
Supports the molecular formula derived from the crystallographic data.
Density Functional Theory (DFT) Calculations
Can be used to calculate the optimized geometry of the complex in the gas phase.
Provides a theoretical model to which the experimental solid-state structure can be compared. Significant differences can highlight the effects of crystal packing forces.
Conclusion: Beyond the Numbers
References
Alwi, S. S. Z., et al. (2023). "Viewpoints Concerning Crystal Structure from Recent Reports on Schiff Base Compounds and Their Metal Complexes." MDPI. Available at: [Link]
García-Santos, I., et al. (2010). "Structural and spectroscopic studies on some metal complexes of an 8-hydroxyquinoline derivative." Inorganica Chimica Acta, 363(1), 193-198. Available at: [Link]
Pop, A., et al. (2010). "8-Quinoline based ligands and their metallic derivatives: A structural and statistical investigation of quinoline π–π stacking interactions." New Journal of Chemistry, 34(2), 246-253. Available at: [Link]
Wikipedia. "R-factor (crystallography)." Available at: [Link]
International Union of Crystallography. "checkCIF." Available at: [Link]
Personal Protective Equipment (PPE) & Handling Guide: 2,2'-Iminodiquinolin-8-ol
Executive Safety Directive Warning: 2,2'-Iminodiquinolin-8-ol is a specialized chelating ligand derived from the 8-hydroxyquinoline scaffold.[1] While specific toxicological data for this dimer may be limited in public d...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Directive
Warning: 2,2'-Iminodiquinolin-8-ol is a specialized chelating ligand derived from the 8-hydroxyquinoline scaffold.[1] While specific toxicological data for this dimer may be limited in public databases, it must be handled via Read-Across Toxicology based on its parent compound, 8-Hydroxyquinoline (CAS 148-24-3).[1]
Critical Hazards (Inferred & Structural):
Severe Eye Damage (H318): Quinoline derivatives are potent mucous membrane irritants.
Reproductive Toxicity (H360D): Parent compounds have shown potential to damage the unborn child.[2][3][4]
Skin Sensitization (H317): High risk of allergic dermatitis upon repeated exposure.
Chelation Risks: As a strong metal chelator, systemic absorption can disrupt essential metalloenzyme function.
Immediate Action Required: Treat this substance as a High-Potency Active Pharmaceutical Ingredient (HPAPI) until validated otherwise. All handling of the dry powder must occur within a certified Chemical Fume Hood.
Risk Assessment & PPE Selection Logic
Effective safety is not about wearing more gear; it is about wearing the right gear for the specific phase of matter and solvent system.
The "Read-Across" Defense Strategy
Because 2,2'-Iminodiquinolin-8-ol lacks a dedicated, globally harmonized SDS, we apply the "Precautionary Principle" using data from the functional group donor, 8-Hydroxyquinoline.[1]
PPE Decision Matrix
Protection Zone
Standard Operation (mg quantities)
High-Risk Operation (Stock Prep / Spills)
Technical Justification
Respiratory
Fume Hood (Face velocity: 100 fpm)
P100/N95 Respirator + Fume Hood
The solid is likely a fine electrostatic powder.[1] Inhalation poses a direct route to systemic toxicity.
Ocular
Chemical Splash Goggles
Face Shield + Goggles
Safety glasses are insufficient.[1] Fine dust can bypass side shields; quinolines cause severe corneal damage.
Dermal (Hands)
Double Nitrile (Outer: 5 mil, Inner: 4 mil)
Butyl Rubber or Silver Shield®
Critical: If dissolved in DMSO , nitrile breakthrough time drops significantly.[1] DMSO carries the toxin through the skin.
Body
Lab Coat (Polyester/Cotton)
Tyvek® Coveralls + Apron
Prevent accumulation of dust on street clothes to avoid "take-home" exposure.[1]
Visualization: PPE & Workflow Logic
The following decision tree illustrates the operational logic for selecting PPE based on the state of the chemical (Solid vs. Solvated).
Caption: Decision logic for PPE selection based on physical state and solvent permeation risks.
Operational Protocols
Protocol A: Weighing & Solubilization (The Critical Step)
Context: This is the moment of highest risk. Static electricity can cause the light powder to "jump" onto gloves or cuffs.
Engineering Control: Verify Fume Hood flow is >0.5 m/s. Clear the deck of unnecessary clutter.
Static Neutralization: Use an anti-static gun or ionizer bar on the spatula and weigh boat before touching the powder. Quinoline derivatives are often electrostatic.
Glove Layering (The "Red Indicator" Method):
Don a bright-colored (e.g., orange/purple) inner nitrile glove.[1]
Don a standard blue outer nitrile glove.
Why? If the outer glove tears or dissolves, the bright color provides an immediate visual alert.
Solvent Addition:
If using DMSO (Dimethyl Sulfoxide): Be aware that DMSO is a "super-penetrant." It will carry the dissolved 2,2'-Iminodiquinolin-8-ol through standard nitrile gloves in <15 minutes.[1]
Technique: Change outer gloves immediately if a splash occurs.[5] Do not wait for a sensation of wetness.
Protocol B: Waste Disposal
Context: As a chelator, this compound can mobilize heavy metals in the environment. It is classified as "Very toxic to aquatic life" (H410).[3][4]
Segregation: Do NOT mix with general organic waste if the stream is destined for fuel blending without heavy metal checks.
Labeling: Tag waste container clearly: "Contains Chelating Agents - High Aquatic Toxicity."
Quenching: If you have active metal-complexes (e.g., Cu-2,2'-Iminodiquinolin-8-ol), dispose of as Heavy Metal Waste , not just organic waste.[1]
Emergency Response: Spill Management
Scenario: You drop a vial containing 500mg of solid powder inside the fume hood.
Stop: Do not instinctively brush it away.
Isolate: Lower the sash to the lowest working height to increase face velocity and contain dust.
PPE Upgrade: If the spill is outside the hood, evacuate the lab. If inside, ensure goggles and double gloves are secure.
Cleanup (Wet Method):
Cover the powder with a paper towel dampened with Ethanol (60-70%) .[1]
Why Ethanol? It wets the powder better than water (reducing dust) and increases solubility for removal.
Wipe inward from the periphery to the center.
Decontamination: Wash the surface with a mild detergent (pH 7-9). Avoid bleach (Sodium Hypochlorite) as it may react with the amine/imine groups to form chloramines.
Caption: Immediate response workflow for solid spills, prioritizing containment.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1923, 8-Hydroxyquinoline.[1] Retrieved from [Link][1]
European Chemicals Agency (ECHA). Registration Dossier - Quinolin-8-ol.[1] Retrieved from [Link][1]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]